3-Bromopyridine-D4
Description
Properties
IUPAC Name |
3-bromo-2,4,5,6-tetradeuteriopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYPOZNGOXYSU-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity Validation of 3-Bromopyridine-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity validation of 3-Bromopyridine-D4, a deuterated analog of 3-bromopyridine. This isotopically labeled compound is a valuable building block in medicinal chemistry and drug development, often utilized as a tracer in metabolic studies or to enhance the metabolic stability of active pharmaceutical ingredients (APIs). This document outlines a common synthetic route, detailed experimental protocols for its synthesis and purification, and robust analytical methodologies for the validation of its isotopic purity.
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound involves the direct deuteration of 3-bromopyridine through a catalyzed hydrogen-deuterium (H-D) exchange reaction. This approach leverages readily available starting materials and provides high levels of deuterium incorporation.
Synthetic Pathway
The synthesis proceeds via a mercury-catalyzed H-D exchange, where 3-bromopyridine is treated with a deuterium source, such as deuterium bromide (DBr) in deuterium oxide (D₂O), in the presence of a catalyst like dipropynyl mercury. The catalyst facilitates the exchange of hydrogen atoms at positions 2, 4, 5, and 6 of the pyridine ring with deuterium atoms.
Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound via a mercury-catalyzed H-D exchange reaction.
Materials:
-
3-Bromopyridine (C₅H₄BrN)
-
Deuterium bromide (DBr) in Deuterium oxide (D₂O) (45% w/w)
-
Dipropynyl mercury (Hg(C≡CCH₃)₂)
-
Inert gas (e.g., Argon)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromopyridine.
-
Addition of Reagents: Under an inert atmosphere of argon, add the dipropynyl mercury catalyst to the flask.
-
Following the catalyst addition, carefully add the solution of deuterium bromide in deuterium oxide.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and maintain vigorous stirring.
-
Allow the reaction to proceed for 24 to 48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS to observe the incorporation of deuterium.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate in D₂O until the effervescence ceases.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[1]
Quantitative Data: Synthesis
| Parameter | Value | Reference |
| Typical Yield | 65-72% | [1] |
| Starting Material | 3-Bromopyridine | [1] |
| Deuterium Source | DBr in D₂O | [1] |
| Catalyst | Dipropynyl mercury | [1] |
| Reaction Temperature | 80-100 °C | |
| Reaction Time | 24-48 hours |
Isotopic Purity Validation
The isotopic purity of the synthesized this compound must be rigorously validated to ensure its suitability for its intended applications. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. An isotopic purity of greater than 98 atom % D is typically achieved.
Mass Spectrometry Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds by accurately measuring the mass-to-charge ratio (m/z) of the molecular ions.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the full scan mass spectrum in the positive ion mode.
-
Data Analysis:
-
Identify the molecular ion peak for the fully deuterated species (C₅D₄BrN, expected m/z ≈ 162.02).
-
Identify the molecular ion peak for the non-deuterated species (C₅H₄BrN, expected m/z ≈ 158.00).
-
Identify and quantify the peaks corresponding to partially deuterated species (d1, d2, d3).
-
The isotopic purity is calculated based on the relative intensities of these peaks after correcting for the natural abundance of isotopes (e.g., ¹³C, ⁸¹Br).
-
Isotopic Purity Calculation from Mass Spectrometry Data:
The atom percent deuterium (%D) can be calculated using the following formula, which sums the contributions of all deuterated species:
%D = [ (Σ (n * Iₙ)) / (4 * Σ Iₙ) ] * 100
Where:
-
n = number of deuterium atoms in an ion (1, 2, 3, or 4)
-
Iₙ = intensity of the molecular ion with n deuterium atoms
-
4 = total number of possible deuteration sites
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed structural information and is used to confirm the positions of deuteration and to quantify the level of deuterium incorporation by observing the absence of proton signals and the presence of deuterium signals.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals in the regions of interest.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis: The absence or significant reduction of signals in the aromatic region (typically δ 7.2–8.5 ppm for 3-bromopyridine) confirms a high level of deuteration at the 2, 4, 5, and 6 positions. Any residual proton signals can be integrated against a known internal standard to quantify the level of non-deuterated impurity.
-
-
²H NMR Spectroscopy:
-
Acquisition: Acquire a one-dimensional ²H (Deuterium) NMR spectrum.
-
Analysis: The presence of signals in the aromatic region (typically δ 7.0–8.0 ppm) directly confirms the incorporation of deuterium onto the pyridine ring.
-
Quantitative Data: Isotopic Purity Validation
| Parameter | Specification | Analytical Method |
| Isotopic Purity | >98 atom % D | Mass Spectrometry, NMR Spectroscopy |
| Deuterated Positions | 2, 4, 5, 6 | ¹H NMR, ²H NMR |
| Molecular Weight (D4) | 162.02 g/mol | Mass Spectrometry |
| ¹H NMR | Absence of signals at δ 7.2–8.5 ppm | 400 MHz or higher NMR |
| ²H NMR | Presence of signals at δ 7.0–8.0 ppm | 400 MHz or higher NMR |
Conclusion
The successful synthesis of high-purity this compound is crucial for its application in pharmaceutical research and development. The methodologies outlined in this guide provide a robust framework for its preparation and rigorous quality control. The combination of a well-controlled catalyzed H-D exchange reaction and comprehensive analytical validation using high-resolution mass spectrometry and NMR spectroscopy ensures the production of this compound with the high isotopic enrichment required for demanding scientific applications.
References
An In-depth Technical Guide to 3-Bromopyridine-D4 (CAS: 66148-14-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromopyridine-D4 (CAS: 66148-14-9), a deuterated analog of 3-Bromopyridine. This isotopically labeled compound is a crucial tool in medicinal chemistry and drug development, primarily utilized for enhancing the metabolic stability of drug candidates and as an internal standard in pharmacokinetic studies. This document details its chemical and physical properties, synthesis, and applications, with a focus on experimental protocols and its role in modern drug discovery.
Introduction
This compound is a stable, isotopically labeled version of 3-bromopyridine where four hydrogen atoms on the pyridine ring have been replaced with deuterium.[1] This substitution of hydrogen with its heavier, stable isotope, deuterium, provides a powerful tool for researchers. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down metabolic processes that involve the cleavage of this bond, a strategy often employed to improve the pharmacokinetic profiles of drug candidates.[2] Furthermore, the distinct mass of the deuterated compound makes it an excellent internal standard for quantitative bioanalysis using mass spectrometry.[3][4]
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. Data for the non-deuterated analog, 3-Bromopyridine, is also provided for comparison.
| Property | This compound | 3-Bromopyridine (for comparison) |
| CAS Number | 66148-14-9[5] | 626-55-1 |
| Molecular Formula | C₅D₄BrN | C₅H₄BrN |
| Molecular Weight | 162.02 g/mol | 158.00 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | Not explicitly available, expected to be similar to 3-Bromopyridine | 173 °C |
| Density | Not explicitly available, expected to be slightly higher than 3-Bromopyridine | 1.64 g/mL at 25 °C |
| Refractive Index | Not explicitly available | n20/D 1.571 |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
| Storage | Store at 2-8°C, sealed in a dry environment | Room temperature |
Applications in Research and Drug Development
The primary applications of this compound stem from its nature as a stable isotope-labeled compound.
-
Metabolic Stability Studies: The "deuterium switch" strategy involves selectively replacing hydrogen atoms at metabolically vulnerable positions within a drug candidate with deuterium. This can slow down cytochrome P450-mediated metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. This compound serves as a key building block for synthesizing such deuterated drug analogs containing a 3-pyridyl moiety. The introduction of a pyridine ring into a molecule can also enhance metabolic stability by reducing lipophilicity and increasing resistance to oxidative metabolism.
-
Internal Standards in Bioanalysis: In quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound can be used to synthesize deuterated versions of active pharmaceutical ingredients (APIs). These deuterated APIs are ideal internal standards as they co-elute with the non-labeled analyte and exhibit nearly identical ionization behavior, thus effectively correcting for variability in sample preparation and instrument response.
-
Tracer in Mechanistic Studies: The deuterium label allows for the tracing of metabolic pathways of drug candidates. By analyzing the metabolites using mass spectrometry, researchers can identify where metabolic transformations occur on the molecule. This information is invaluable for understanding the drug's fate in the body and for designing more metabolically stable analogs.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the deuteration of 3-bromopyridine using a deuterium source under catalytic conditions. Isotopic purity is typically validated using mass spectrometry and NMR spectroscopy.
Protocol: Deuteration of 3-Bromopyridine
-
Materials: 3-Bromopyridine, Deuterium oxide (D₂O), suitable catalyst (e.g., a transition metal catalyst), deuterated acid (e.g., DCl in D₂O).
-
Procedure:
-
In a sealed reaction vessel, dissolve 3-bromopyridine in an excess of deuterium oxide.
-
Add a catalytic amount of a suitable transition metal catalyst.
-
Acidify the mixture with a deuterated acid to facilitate the exchange reaction.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to allow for the exchange of all four ring protons with deuterium.
-
After cooling, neutralize the reaction mixture with a suitable base.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation to obtain pure this compound.
-
-
Characterization:
-
¹H NMR: Confirm the absence of signals corresponding to the pyridine ring protons.
-
Mass Spectrometry: Determine the molecular ion peak to confirm the incorporation of four deuterium atoms (m/z around 162).
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This compound can be used as a starting material in Suzuki-Miyaura cross-coupling reactions to synthesize more complex deuterated molecules. The following is a representative protocol.
-
Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (e.g., 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Use as an Internal Standard in a Pharmacokinetic Study
This protocol outlines the general workflow for using a deuterated analog, synthesized from this compound, as an internal standard in a preclinical pharmacokinetic study.
-
Workflow:
-
Synthesize the deuterated active pharmaceutical ingredient (API-D4) using this compound as a precursor.
-
Administer the non-deuterated API to laboratory animals (e.g., rats or mice).
-
Collect biological samples (e.g., blood, plasma, urine) at various time points.
-
To each biological sample, add a known concentration of the API-D4 as the internal standard.
-
Process the samples to extract the analyte and the internal standard (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for both the API and API-D4.
-
Calculate the ratio of the peak area of the API to the peak area of the API-D4.
-
Generate a calibration curve using known concentrations of the API and a constant concentration of the API-D4.
-
Determine the concentration of the API in the biological samples by interpolating from the calibration curve.
-
Plot the concentration-time data to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Visualizations
Logical Workflow for Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
Conceptual Signaling Pathway of Drug Metabolism
Caption: Impact of deuteration on a metabolic pathway.
Conclusion
This compound is a valuable and versatile tool for researchers in the field of drug discovery and development. Its primary utility lies in its role as a precursor for the synthesis of deuterated drug candidates to enhance metabolic stability and as a component in the creation of highly reliable internal standards for bioanalytical applications. The strategic incorporation of deuterium, facilitated by reagents like this compound, allows for a more detailed understanding of a drug's pharmacokinetic and metabolic profile, ultimately contributing to the development of safer and more effective medicines.
References
- 1. This compound Isotope - 66148-14-9 - For Research Use [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
3-Bromopyridine-D4 molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromopyridine-D4, a deuterated analog of 3-Bromopyridine. This isotopically labeled compound is a valuable building block in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutics. Its primary utility lies in its application as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy and as an intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs).[1] The incorporation of deuterium can influence metabolic stability and bioavailability, making it a person of interest in pharmacokinetic studies.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₅D₄BrN | ChemScene, Clearsynth |
| Molecular Weight | 162.02 g/mol | Benchchem, ChemScene, PubChem, Clearsynth |
| CAS Number | 66148-14-9 | Benchchem, ChemScene, Clearsynth |
Experimental Protocols
The synthetic utility of this compound is most prominently featured in palladium-catalyzed cross-coupling reactions. Below are detailed methodologies for its characterization and a representative Suzuki-Miyaura coupling reaction.
Structural and Isotopic Purity Analysis
To ensure the quality and identity of this compound, the following analytical techniques are essential.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence of proton signals at the 2, 4, 5, and 6 positions of the pyridine ring, verifying successful deuteration.
-
²H NMR: To directly detect the presence and location of deuterium atoms.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Used to quantify the deuterium incorporation by comparing the molecular ion peaks of the deuterated compound (m/z 162.02) and its non-deuterated counterpart (m/z 158.00).[1] This technique validates the isotopic purity of the compound.
-
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating carbon-carbon bonds and synthesizing more complex molecules.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and XPhos in anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the catalyst premix to the Schlenk flask, followed by degassed water (20% of the total solvent volume).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Experimental Workflow Visualization
The following diagram illustrates the key stages of a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
References
3-Bromopyridine-D4 safety data sheet (SDS) information.
An In-depth Technical Guide on the Safety Data for 3-Bromopyridine-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for this compound. Due to the limited specific safety studies on the deuterated form, this guide also incorporates data from the well-characterized non-deuterated analog, 3-Bromopyridine, to provide a thorough understanding of the potential hazards. All data derived from the non-deuterated form is clearly indicated.
Chemical and Physical Properties
This compound is a deuterated isotopologue of 3-Bromopyridine. The substitution of hydrogen with deuterium atoms is primarily for use in mechanistic studies, as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy, and to potentially alter metabolic pathways in drug development.[1]
Table 1: Identification and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-bromo-2,4,5,6-tetradeuteriopyridine | [2] |
| Synonyms | This compound, 3-bromopyridine-2,4,5,6-d4, m-Bromopyridine-d4 | [2] |
| CAS Number | 66148-14-9 | [2][3] |
| Molecular Formula | C₅D₄BrN | |
| Molecular Weight | 162.02 g/mol | |
| Purity | ≥98% | |
| Isotopic Enrichment | 98 atom % D |
Table 2: Physical and Chemical Properties of 3-Bromopyridine (Non-Deuterated Analog)
| Property | Value | Source |
| Appearance | Colorless liquid | |
| Density | 1.640 g/cm³ | |
| Melting Point | -27 °C | |
| Boiling Point | 173 °C | |
| Flash Point | 51 °C (124 °F) |
Hazard Identification and Classification
Table 3: GHS Hazard Classification for 3-Bromopyridine
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Pictograms:
GHS02 (Flammable), GHS07 (Exclamation Mark)
Signal Word: Warning
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and risk. The following procedures are based on the known hazards of 3-Bromopyridine.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.
Handling Procedures:
-
Avoid breathing vapors or mist.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools.
-
Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Store in a flammables-designated area.
-
Some suppliers recommend storage at 2-8°C or -20°C for long-term stability.
The logical workflow for the safe handling of this compound is illustrated in the diagram below.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
Table 4: First Aid Procedures for 3-Bromopyridine Exposure
| Exposure Route | Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. | |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |
Experimental Protocols
Specific toxicological or safety-related experimental protocols for this compound are not available in the public domain. However, general protocols for handling deuterated compounds in research settings and for working with pyridine compounds are relevant.
General Protocol for Handling Deuterated Compounds for NMR Analysis
Deuterated compounds like this compound are often used in NMR spectroscopy.
-
Sample Preparation:
-
For a solid sample, accurately weigh the desired amount and dissolve it in the appropriate deuterated solvent.
-
For a liquid sample, add 1-2 drops directly into an NMR tube and dilute with the deuterated solvent.
-
Cap the NMR tube securely and mix thoroughly.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument uses the deuterium signal from the solvent to stabilize the magnetic field (deuterium lock).
-
Acquire the NMR spectrum.
-
-
Post-Analysis:
-
Properly dispose of the NMR tube contents as hazardous chemical waste.
-
General Work-up Protocol for Reactions Involving Pyridine Compounds
Pyridine and its derivatives can often be challenging to remove from reaction mixtures.
-
Acidic Wash:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The acid protonates the pyridine, forming a water-soluble salt that partitions into the aqueous layer.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate.
-
-
Copper Sulfate Wash (for acid-sensitive compounds):
-
Wash the organic layer with an aqueous solution of copper(II) sulfate. Pyridine forms a water-soluble complex with copper ions. A color change to deep blue indicates the removal of pyridine.
-
The workflow for removing pyridine from a reaction mixture is depicted below.
Toxicological Information
No specific toxicological studies on this compound were identified. The information below is for 3-Bromopyridine.
-
Acute Effects: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation.
-
Chronic Effects: The chronic health effects have not been thoroughly investigated.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.
Disclaimer
This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the SDS provided by the manufacturer before handling this chemical and conduct their own risk assessment.
References
A Technical Guide to 3-Bromopyridine-D4 for Researchers and Drug Development Professionals
An In-depth Analysis of Commercial Suppliers, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Bromopyridine-D4, a deuterated analog of 3-Bromopyridine, for researchers, scientists, and professionals in the field of drug development. This document details the commercial availability of this stable isotope-labeled compound, its synthesis and purification, and its critical applications, particularly as a tracer in metabolic studies and a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs).
Commercial Availability and Supplier Specifications
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. The quality and specifications of the product can vary between suppliers, making a comparative analysis essential for procurement in a research or development setting. The following tables summarize the key quantitative data for this compound from various suppliers.
Table 1: General Product Specifications for this compound
| Property | Value |
| CAS Number | 66148-14-9[1] |
| Molecular Formula | C₅D₄BrN[1] |
| Molecular Weight | 162.02 g/mol [1] |
| Synonyms | 3-Bromopyridine-2,4,5,6-d4, m-Bromopyridine-d4[1] |
Table 2: Supplier-Specific Data for this compound
| Supplier | Product Number | Isotopic Enrichment | Chemical Purity | Available Quantities |
| CDN Isotopes | D-6066 | ≥98 atom % D | - | 0.25 g, 0.5 g[1] |
| Cenmed | C007B-577148 | - | - | 100 mg |
| ChemScene | CS-0566792 | - | ≥98% | - |
| Clearsynth | CS-C-00087 | - | - | In Stock |
| United States Biological | 424712 | - | Highly Purified | - |
Note: "-" indicates that the information was not readily available from the supplier's public documentation. Researchers are advised to contact the suppliers directly for the most current and complete specifications and for pricing information, as it can be subject to change. Cenmed offers a 100mg size for approximately
231.71,whileCDNIsotopeslists0.25gforCA
539.00 and 0.5g for CA$906.00.
Synthesis and Purification Protocols
The synthesis of this compound typically involves the deuteration of 3-Bromopyridine. While a detailed, step-by-step protocol for the deuterated compound is not widely published, the general principles of synthesis and purification can be inferred from related literature and patents for the non-deuterated analog.
General Synthesis Approach
The synthesis of 3-Bromopyridine often involves the bromination of pyridine. One common method involves reacting pyridine with bromine in the presence of a strong acid like sulfuric acid. For the synthesis of the deuterated analog, a similar approach would be taken, but with deuterated reagents and solvents where appropriate to achieve high levels of deuterium incorporation.
A plausible synthetic route for this compound would involve the H-D exchange of 3-Bromopyridine in a deuterated acidic medium (e.g., D₂SO₄/D₂O) at elevated temperatures. The reaction progress would be monitored by techniques like NMR or Mass Spectrometry to ensure complete deuteration.
Detailed Experimental Protocol (Adapted from Non-Deuterated Synthesis)
The following is an illustrative protocol adapted from published methods for the synthesis of 3-Bromopyridine. Note: This protocol would require significant optimization and the use of deuterated reagents for the synthesis of this compound.
Materials:
-
Pyridine (or a deuterated pyridine precursor)
-
Bromine
-
95% Sulfuric Acid
-
6N Sodium Hydroxide
-
Petroleum Ether (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool 15 mL of pyridine (185 mmol) and 95% sulfuric acid to 0°C.
-
Slowly add 8.8 g of bromine (50 mmol) dropwise to the cooled solution.
-
After the addition is complete, heat the reaction mixture to 130°C for 8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution by adjusting the pH to 8 with a 6N sodium hydroxide solution.
-
Extract the aqueous solution three times with 60 mL of petroleum ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by distillation using a Vigreux column to obtain 3-Bromopyridine.
For the synthesis of this compound, deuterated sulfuric acid and D₂O would be used, and the reaction conditions would need to be carefully controlled to maximize deuterium incorporation.
Purification by Preparative HPLC
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound to achieve high chemical and isotopic purity.
Instrumentation and Conditions (Example):
-
Column: XBridge C18 (10 µm, 250x50 ID mm)
-
Mobile Phase: A gradient of 0-50% acetonitrile in H₂O/ACN/NH₃ (95/5/0.2 buffer) over 15 minutes.
-
Flow Rate: 100 mL/min
-
Detection: UV at 254 nm
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The purified product can be further processed, for example, by freeze-drying, to yield the final, highly pure this compound.
Applications in Research and Drug Development
Deuterated compounds like this compound are invaluable tools in modern pharmaceutical research. The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a drug without changing its fundamental pharmacological activity.
Use as a Metabolic Tracer
Stable isotope tracing is a powerful technique to elucidate metabolic pathways. By introducing a labeled compound like this compound into a biological system, researchers can track its metabolic fate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the mapping of metabolic networks and the quantification of metabolic fluxes.
The general workflow for a stable isotope tracing experiment is as follows:
Intermediate in the Synthesis of Deuterated Drugs
This compound serves as a key intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs). One notable example is its use in the synthesis of deuterated analogs of neurological drugs like preclamol. Preclamol is known to interact with dopamine autoreceptors.
The rationale for using deuterated compounds in drug development is based on the "deuterium kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This can lead to:
-
Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life and increased exposure.
-
Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, the formation of undesirable or toxic metabolites can be minimized.
-
Increased Efficacy: A more stable metabolic profile can lead to more consistent therapeutic effects.
Signaling Pathway Involvement: The Case of Preclamol
Preclamol, a neurological drug synthesized using 3-Bromopyridine derivatives, acts as a selective dopamine autoreceptor agonist. These autoreceptors are typically Dopamine D2 receptors located on the presynaptic terminal of dopaminergic neurons. Their activation leads to a negative feedback mechanism that inhibits the synthesis and release of dopamine.
The signaling cascade initiated by the activation of presynaptic D2 receptors is complex and involves multiple effector systems. Key pathways include:
-
Inhibition of Adenylyl Cyclase: D2 receptors are coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).
-
Activation of Phospholipase C: D2 receptor activation can also stimulate the Phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Signaling: IP₃ can trigger the release of calcium from intracellular stores, which in turn can activate downstream effectors like calcineurin.
The following diagram illustrates the downstream signaling pathway of the Dopamine D2 receptor:
References
The Strategic Role of 3-Bromopyridine-D4 in Drug Discovery: A Technical Overview of Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyridine-D4, a deuterated analog of 3-bromopyridine, is a specialized chemical entity primarily utilized as a building block in medicinal chemistry and drug discovery. While this compound itself is not marketed as a biologically active agent, its core structure is integral to numerous potent pharmaceutical compounds. The strategic incorporation of deuterium (D) in place of hydrogen (H) is a sophisticated technique to enhance the metabolic stability and pharmacokinetic profile of drug candidates. This guide provides an in-depth analysis of the biological activities and mechanisms of action associated with compounds derived from the 3-bromopyridine scaffold, with a particular focus on their role as kinase inhibitors in oncology. Furthermore, it elucidates the significance of deuteration in optimizing these therapeutic agents.
The 3-Bromopyridine Scaffold in Biologically Active Molecules
The 3-bromopyridine moiety serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. Its utility stems from the ability to undergo various chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to develop potent and selective drugs. Derivatives of 3-bromopyridine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.
Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for many 3-bromopyridine-containing compounds is the inhibition of protein kinases.[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2]
Tyrosine Kinase Inhibitors (TKIs):
Many potent anticancer agents incorporating the 3-bromopyridine scaffold function as tyrosine kinase inhibitors (TKIs). These inhibitors typically compete with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase, thereby blocking the phosphorylation of downstream signaling molecules.[1] This disruption of signaling can lead to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[3]
One notable example is the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. Several 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of EGFR tyrosine kinase activity.
Quantitative Data on 3-Bromopyridine Derivatives
The following table summarizes the in vitro inhibitory activities of selected 3-bromopyridine derivatives against EGFR tyrosine kinase.
| Compound ID | R Group on Pyridopyrimidine Ring | EGFR Inhibition IC50 (nM) | Cell-Based EGFR Autophosphorylation Inhibition IC50 (nM) | Reference |
| PD 158780 | 6-(methylamino) | 0.08 | Not Reported | |
| Analog 1 | 7-(morpholinopropyl)amino | 0.5 - 10 | 8 - 40 | |
| Analog 2 | 7-((dimethylamino)butyl)amino | 0.5 - 10 | 8 - 40 |
The Role of Deuteration: The this compound Advantage
The substitution of hydrogen with deuterium, its heavier, stable isotope, can significantly alter the metabolic fate of a drug molecule. This is due to the "Deuterium Kinetic Isotope Effect" (KIE), where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond occurs at a slower rate.
By strategically replacing hydrogens at metabolically vulnerable sites ("soft spots") with deuterium, the metabolic stability of a drug can be enhanced. This can lead to several therapeutic advantages:
-
Increased Half-Life (t½): A slower rate of metabolism results in the drug remaining in the body for a longer period.
-
Greater Drug Exposure (AUC): A longer half-life and reduced clearance lead to a higher Area Under the Curve (AUC), indicating greater overall exposure to the active drug.
-
Reduced Formation of Toxic Metabolites: By slowing down metabolism at a specific site, the formation of potentially toxic byproducts can be minimized.
-
Improved Safety and Efficacy: Enhanced metabolic stability can lead to a more predictable pharmacokinetic profile, potentially improving the drug's safety and efficacy.
This compound serves as a key intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs). Its use allows for the precise incorporation of deuterium into the pyridine ring of a drug candidate, a common site of metabolic oxidation.
Experimental Protocols
A fundamental method for assessing the anticancer activity of novel compounds is the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay for Anticancer Drug Screening
Objective: To determine the cytotoxic effect of a 3-bromopyridine derivative on a cancer cell line.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., A431 human epidermoid carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-Bromopyridine derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-bromopyridine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Signaling Pathway Diagram
Caption: Generic Kinase Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: Drug Discovery Workflow for 3-Bromopyridine Derivatives.
Conclusion
This compound is a valuable tool in modern drug discovery, not for its intrinsic biological activity, but as a strategic building block for creating deuterated drug candidates with improved metabolic stability. The 3-bromopyridine scaffold is a proven pharmacophore, particularly in the development of potent kinase inhibitors for cancer therapy. By understanding the mechanisms of action of these derivatives and leveraging the benefits of deuteration, researchers can continue to develop novel and more effective therapeutic agents. The data and protocols presented in this guide offer a foundational understanding for professionals engaged in the design and development of next-generation pharmaceuticals based on the 3-bromopyridine core structure.
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility of 3-Bromopyridine-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 3-Bromopyridine-D4 in common laboratory solvents. As a deuterated analog of 3-Bromopyridine, this compound is a valuable building block in organic synthesis and a crucial tracer in mechanistic studies and metabolic research.[1][2][3] Understanding its solubility is paramount for its effective application in reaction chemistry, formulation development for in vivo studies, and various biological assays.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary experimental protocols to generate this critical information. The two primary methods for solubility assessment are detailed: Equilibrium (Thermodynamic) Solubility and Kinetic Solubility .
Data Presentation: A Framework for Solubility Profiling
A systematic approach to documenting the solubility of this compound is essential for ensuring data comparability and reproducibility. The following table provides a structured format for presenting experimentally determined solubility data. Researchers should aim to characterize the compound's solubility in a range of polar protic, polar aprotic, and nonpolar solvents to gain a comprehensive profile.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Polar Protic | Water | 25 | Equilibrium/Kinetic | |||
| 37 | Equilibrium/Kinetic | |||||
| Ethanol | 25 | Equilibrium/Kinetic | ||||
| Methanol | 25 | Equilibrium/Kinetic | ||||
| Isopropanol | 25 | Equilibrium/Kinetic | ||||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Equilibrium/Kinetic | |||
| Acetonitrile (ACN) | 25 | Equilibrium/Kinetic | ||||
| N,N-Dimethylformamide (DMF) | 25 | Equilibrium/Kinetic | ||||
| Tetrahydrofuran (THF) | 25 | Equilibrium/Kinetic | ||||
| Acetone | 25 | Equilibrium/Kinetic | ||||
| Nonpolar | Toluene | 25 | Equilibrium/Kinetic | |||
| Hexane | 25 | Equilibrium/Kinetic | ||||
| Dichloromethane (DCM) | 25 | Equilibrium/Kinetic | ||||
| Aqueous Buffer | Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Equilibrium/Kinetic | |||
| 37 | Equilibrium/Kinetic |
Experimental Protocols
Two key types of solubility are relevant in research and drug development: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium of a compound in a saturated solution, while kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, often generated from a high-concentration stock solution.[4][5]
Equilibrium (Thermodynamic) Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability. It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: The vials are then agitated in a temperature-controlled environment (e.g., an orbital shaker or stirring plate) for an extended period, typically 24 to 72 hours. This allows the system to reach a state of equilibrium between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that will not absorb the solute.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput and are often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration of a compound at the point when it begins to precipitate from a solution that was rapidly prepared from a concentrated DMSO stock.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 or 20 mM).
-
Addition to Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate. This rapid change in solvent environment creates a supersaturated solution.
-
Incubation: The plate is typically incubated for a shorter period than the equilibrium method, for example, 1 to 2 hours, at a controlled temperature.
-
Precipitation Measurement: The amount of precipitated compound is measured. There are several common techniques for this:
-
Nephelometry: A nephelometer measures the light scattered by the insoluble particles (precipitate) in the wells. Higher light scattering indicates lower solubility.
-
Direct UV/LC-MS: The samples are filtered to remove the precipitate. The concentration of the remaining dissolved compound in the filtrate is then quantified using a UV plate reader or by LC-MS.
-
-
Data Analysis: The kinetic solubility is determined as the concentration of the compound in solution just before precipitation occurs.
References
Navigating the Isotopic Landscape: A Technical Guide to the Storage and Stability of 3-Bromopyridine-D4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of 3-Bromopyridine-D4. As a deuterated analog, this compound requires specific considerations to maintain its isotopic and chemical integrity, which is paramount for its applications in metabolic studies, as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy, and as a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs).[1] This guide consolidates available data and provides general experimental protocols to ensure the long-term stability and reliability of this compound in a research and development setting.
Core Principles of Storage and Stability
The primary challenges in maintaining the integrity of this compound are its susceptibility to hydrogen-deuterium (H-D) exchange, sensitivity to environmental factors, and potential for chemical degradation. The stability of deuterated compounds is influenced by the same factors as their non-deuterated counterparts: temperature, light, and humidity.[2] However, the isotopic nature of this compound necessitates stricter control over these conditions to prevent isotopic dilution.
Data Presentation: Storage and Stability Recommendations
The following tables summarize the recommended storage conditions and known stability considerations for this compound. It is important to note that specific quantitative stability data for this compound is limited; therefore, some information is extrapolated from data on its non-deuterated analog, 3-Bromopyridine, and general guidelines for deuterated compounds.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Long-term: 2-8°C or -20°C Short-term: Room Temperature (for shipping) | To minimize chemical degradation and potential for H-D exchange. Lower temperatures are generally preferred for long-term preservation of deuterated compounds. | [2][3][4] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). | To prevent isotopic dilution through H-D exchange with atmospheric moisture. Deuterated compounds are often hygroscopic. | |
| Container | Tightly sealed, light-protecting containers (e.g., amber glass vials). | To prevent ingress of moisture and oxygen, and to protect against photolytic degradation. | |
| Handling | Allow the container to warm to room temperature before opening. | To prevent condensation of atmospheric moisture inside the cold container, which can introduce water and lead to H-D exchange. |
Table 2: Stability Profile of this compound and its Non-Deuterated Analog
| Condition | Effect on Stability | Known/Potential Degradation Products | Source(s) |
| Moisture/Humidity | High risk of H-D exchange, leading to loss of isotopic purity. | Isotopic dilution (formation of partially deuterated or non-deuterated 3-Bromopyridine). | |
| Acidic/Basic Conditions | Potential for proton exchange at deuterated positions, reducing isotopic purity, especially at acidic sites. The non-deuterated analog is incompatible with strong acids and bases. | Isotopic dilution. For the non-deuterated analog, thermal decomposition may produce carbon monoxide, nitrogen oxides, carbon dioxide, and hydrogen bromide. | |
| High Temperature | The non-deuterated analog is stable under normal temperatures but should be kept away from high temperatures, sparks, and ignition sources. | For the non-deuterated analog, thermal decomposition may occur. | |
| Light/UV Exposure | The non-deuterated analog is noted to be sensitive to light. It is recommended to store in light-protecting containers. | Potential for photolytic degradation. Specific degradation products are not well-documented. | |
| Oxidizing Agents | The non-deuterated analog is incompatible with strong oxidizing agents. | Oxidation of the pyridine ring. |
Experimental Protocols: Stability Assessment
While specific, validated stability-indicating methods for this compound are not widely published, the following general protocols, based on ICH guidelines and best practices for deuterated compounds, can be adapted for its stability assessment.
Forced Degradation (Stress Testing)
Objective: To identify potential degradation products and pathways and to assess the intrinsic stability of the molecule.
Methodology:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Treat separate solutions with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).
-
Heat the solutions (e.g., at 60°C) for a defined period (e.g., 24 hours), alongside a control solution (compound in solvent only) at the same temperature.
-
Analyze the samples at appropriate time points by a suitable analytical technique (e.g., HPLC-MS) to assess for degradation and the formation of new peaks.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Maintain the solution at room temperature or slightly elevated temperature for a defined period.
-
Analyze the samples for degradation.
-
-
Thermal Degradation:
-
Store solid this compound at elevated temperatures (e.g., in 10°C increments above the recommended long-term storage temperature).
-
Analyze the sample at various time points to determine the extent of degradation.
-
-
Photostability Testing:
-
Expose a solution of this compound and the solid compound to light according to ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples for degradation.
-
Isotopic Purity and H-D Exchange Monitoring
Objective: To determine the isotopic enrichment and monitor for any loss of deuterium over time or under stress conditions.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is a primary tool to assess isotopic purity by quantifying the residual proton signals at the deuterated positions.
-
To monitor H-D exchange, the compound can be dissolved in a protic solvent (e.g., methanol) or a solvent containing a known amount of water, and ¹H NMR spectra can be acquired over time to observe any increase in proton signals at the deuterated sites.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry can be used to determine the isotopic distribution of the compound and to detect the presence of partially deuterated or non-deuterated species.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the storage and stability of this compound.
Caption: A logical workflow for the proper storage and handling of this compound.
Caption: Factors influencing the stability of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromopyridine-D4 in various palladium-catalyzed cross-coupling reactions. This deuterated building block is of significant interest in medicinal chemistry for introducing deuterium into drug candidates, potentially improving their metabolic stability and pharmacokinetic profiles. The following sections detail generalized procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Note: The experimental protocols and quantitative data presented below are based on established procedures for the non-deuterated analog, 3-bromopyridine, and similar bromopyridines.[1][2][3][4][5] While the reactivity of this compound is expected to be very similar, optimization of reaction conditions may be necessary to achieve optimal yields.
The Role of Deuteration in Drug Development
The substitution of hydrogen with its heavier isotope, deuterium, can have profound effects on the physicochemical properties of a molecule. In drug development, this "deuterium switching" strategy is employed to alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE) in metabolic pathways involving C-H bond cleavage. This can result in a slower rate of metabolism, leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of potentially toxic metabolites.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, typically involves three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
Representative Data for Suzuki-Miyaura Coupling of 3-Bromopyridine Analogs
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF | 80 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
Representative Data for Buchwald-Hartwig Amination of 3-Bromopyridine Analogs
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS | THF | 65 | 78 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 85 |
| 3 | Benzylamine | Pd-PEPPSI-IPr (3) | - | K₃PO₄ | Dioxane | 100 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Representative Data for Sonogashira Coupling of 3-Bromopyridine Analogs
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 91 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | DMF | 80 | 85 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | Toluene | 90 | 88 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Solvent and Alkyne Addition: Add the anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction forms a C-C bond by coupling an alkene with an aryl or vinyl halide.
Representative Data for Heck Reaction of 3-Bromopyridine Analogs
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 82 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMAc | 120 | 75 |
| 3 | Cyclohexene | Herrmann's catalyst (1) | - | NaOAc | NMP | 140 | 68 |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Potential Impact of Deuteration on Reaction Outcomes
While the electronic properties of this compound are nearly identical to its non-deuterated counterpart, the presence of deuterium can potentially influence the reaction kinetics. A secondary kinetic isotope effect (KIE) may be observed, although it is generally expected to be small (kH/kD ≈ 1.0-1.2) as the C-D bonds are not directly broken in the rate-determining step of most cross-coupling reactions. However, if side reactions involving C-H(D) bond activation on the pyridine ring occur, the deuterated substrate may exhibit enhanced stability, potentially leading to higher yields of the desired product. It is recommended to carefully monitor reaction progress and compare the outcomes with the non-deuterated analog to fully understand the effect of deuteration.
Caption: Logical relationship of deuteration effects on the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of 3-Bromopyridine in Human Plasma by LC-MS/MS Using 3-Bromopyridine-D4 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Bromopyridine in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, 3-Bromopyridine-D4, is employed. The sample preparation is a straightforward protein precipitation procedure, allowing for high-throughput analysis. The method was validated according to industry standards and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range. This method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments involving 3-Bromopyridine.
Introduction
3-Bromopyridine is a key chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable quantification of 3-Bromopyridine in biological matrices is crucial for assessing its pharmacokinetic profile and potential toxicity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[1] this compound, being chemically identical to the analyte, co-elutes and experiences the same ionization effects, thus ensuring the highest quality data. This application note provides a detailed protocol for the quantification of 3-Bromopyridine in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
3-Bromopyridine (Analyte)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Bromopyridine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Working Solutions (for calibration curve and QCs): Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to obtain a series of standard solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Pipette 50 µL of human plasma, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 3-Bromopyridine: m/z 158.0 → 79.0; this compound: m/z 162.0 → 83.0 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3-Bromopyridine in human plasma. The use of the deuterated internal standard, this compound, ensured the reliability of the results by correcting for any variations during the analytical process.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
| 1 | 0.012 ± 0.001 | 102.5 |
| 5 | 0.061 ± 0.004 | 98.8 |
| 10 | 0.123 ± 0.007 | 101.2 |
| 50 | 0.618 ± 0.025 | 99.7 |
| 100 | 1.24 ± 0.05 | 100.5 |
| 250 | 3.11 ± 0.11 | 99.1 |
| 500 | 6.22 ± 0.23 | 98.5 |
| 1000 | 12.45 ± 0.48 | 100.2 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 2.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 103.2 | 8.1 | 101.5 |
| LQC | 3 | 5.2 | 98.7 | 6.5 | 99.8 |
| MQC | 150 | 4.1 | 101.5 | 5.3 | 100.9 |
| HQC | 750 | 3.5 | 99.2 | 4.8 | 99.5 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of 3-Bromopyridine.
Caption: Role of the internal standard in accurate quantification.
Conclusion
A highly sensitive, specific, and rapid LC-MS/MS method for the quantification of 3-Bromopyridine in human plasma has been developed and validated. The use of this compound as an internal standard ensures the accuracy and precision of the method. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for supporting clinical and preclinical studies.
References
Application Notes: 3-Bromopyridine-D4 as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyridine-D4 is a deuterated analog of 3-bromopyridine, serving as a critical building block in the synthesis of isotopically labeled pharmaceutical compounds. The incorporation of deuterium atoms can significantly alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites. This phenomenon, known as the kinetic isotope effect, is a valuable tool in drug discovery and development. The pyridine moiety itself is a common scaffold in a wide range of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical research.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized as a precursor for introducing a deuterated pyridyl moiety into drug candidates. Its bromine atom provides a reactive handle for various cross-coupling and substitution reactions.
One notable application is in the synthesis of deuterated neurological drugs, such as analogs of Preclamol . Preclamol is known to act as a dopamine D2 receptor agonist. By using this compound, a deuterated version of Preclamol can be synthesized, potentially offering a different pharmacokinetic profile.
The versatility of this compound extends to its participation in several cornerstone reactions of modern organic synthesis, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of aryl- and heteroarylpyridines.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for the synthesis of aminopyridine derivatives.
These reactions allow for the construction of a diverse library of deuterated compounds for structure-activity relationship (SAR) studies and lead optimization.
Data Presentation: Representative Reaction Yields
The following tables summarize typical yields for key reactions involving bromopyridines. While specific data for this compound is not widely published, the yields obtained with its non-deuterated counterpart are presented as a reasonable expectation.
| Reaction | Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 3-Bromo-4-isopropylpyridine, Arylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 75-85 | [1] |
| Buchwald-Hartwig Amination | 2-Bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridines.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask, followed by additional anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired deuterated biarylpyridine.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is based on established methods for the Buchwald-Hartwig amination of bromopyridines.
Materials:
-
This compound
-
Primary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Sodium tert-butoxide (NaOBuᵗ)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), (±)-BINAP (2-4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 equiv) and the primary amine (1.1-1.2 equiv) to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to yield the deuterated N-aryl or N-alkyl aminopyridine.
Visualizations
Logical Relationship: Application of this compound in Pharmaceutical Synthesis
Caption: Workflow of this compound in drug development.
Experimental Workflow: Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromopyridine-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The use of deuterated compounds, such as 3-Bromopyridine-D4, is a strategic approach in drug discovery to enhance the metabolic stability and pharmacokinetic profile of drug candidates. The replacement of hydrogen with its heavier isotope, deuterium, can slow down metabolic processes, leading to improved drug efficacy and safety.[1]
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids. Given the electronic nature of the pyridine ring, careful optimization of the catalyst system, base, and solvent is crucial for achieving high coupling efficiency.
Data Presentation: A Survey of Reaction Conditions
The following table summarizes various conditions and representative yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with a selection of boronic acids. While specific data for this compound is limited in publicly available literature, the data presented for structurally similar substrates serves as a strong foundation for the development of an optimized protocol.
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Conditions | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90°C, 12h | 85 | Adapted from[2] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90°C, 12h | 80 | Adapted from[2] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90°C, 12h | 86 | Adapted from[2] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90°C, 12h | 75 | Adapted from[2] |
| 5 | 5-Bromo-2-methylpyridin-3-amine | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90°C, 12h | 72 | Adapted from |
| 6 | 3-Bromopyridine | n-Butylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 105°C, 24h | >95 (conversion) | Adapted from |
| 7 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / P(t-Bu)₃ (6) | KF (3) | 1,4-Dioxane | 110°C, 18h | 74 | Adapted from |
| 8 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2) | H₂O | RT, 24h | 92 | Adapted from |
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times. These protocols are adapted from established procedures for similar bromopyridine substrates and are expected to be highly effective for this compound.
Protocol 1: Conventional Heating Method
Materials:
-
This compound (1.0 equiv.)
-
Aryl/Heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/water (4:1), Toluene, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a small amount of the organic solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the catalyst solution to the Schlenk flask, followed by the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Protocol 2: Microwave-Assisted Method
Materials:
-
This compound (1.0 equiv.)
-
Aryl/Heteroarylboronic acid (1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/water (4:1), DMF, or ethanol/water)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst.
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling protocol.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
References
Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry.[1] This reaction enables the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous biologically active compounds and drug candidates.[2] The use of isotopically labeled building blocks, such as 3-Bromopyridine-D4, is of significant interest in drug development for studying metabolic pathways, reaction mechanisms, and enhancing the metabolic stability of drug candidates.[3]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound. While specific data for the deuterated compound is limited, the provided protocols and data are based on established procedures for structurally similar non-deuterated bromopyridines and serve as a robust starting point for reaction optimization.[1][2]
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.
Applications in Drug Development
The pyridine moiety is a common scaffold in a vast array of pharmaceuticals. The ability to efficiently introduce amino groups to a deuterated pyridine ring via the Buchwald-Hartwig amination allows for:
-
Metabolic Studies: Deuterium labeling can alter the metabolic profile of a drug candidate, and this reaction provides a means to synthesize such labeled compounds for pharmacokinetic and pharmacodynamic studies.
-
Lead Optimization: The generation of libraries of aminopyridine derivatives with diverse amine substituents is a key strategy for optimizing the structure-activity relationship (SAR) of lead compounds.
-
Synthesis of Complex Molecules: 3-Amino-pyridine-D4 derivatives serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of bromopyridines with various amines. These data, derived from reactions with non-deuterated analogs, provide a strong foundation for the optimization of the amination of this compound.
Table 1: Buchwald-Hartwig Amination of Bromopyridines with Various Amines
| Amine | Palladium Source / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 71 | |
| Morpholine | Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 76 | |
| Morpholine | RuPhos Precatalyst | - | LiHMDS | THF | 65 | 83 | |
| Cyclopentylamine | BrettPhos Precatalyst | - | LiHMDS | THF | 65 | 78 | |
| (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR Palladium precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%)
-
Base (e.g., NaOBuᵗ, LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(pyridin-3-yl-D4)amine.
Mandatory Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental procedure.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Lithiation of 3-Bromopyridine-d4 and Subsequent Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-selective introduction of functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyridine rings, in particular, are prevalent in a vast array of pharmaceuticals and functional materials. The use of isotopically labeled building blocks, such as 3-bromopyridine-d4, offers a powerful tool for mechanistic studies, metabolic profiling, and altering pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the lithiation of this compound to generate the corresponding 3-lithiopyridine-d4 intermediate, followed by its reaction with various electrophiles to introduce a wide range of functional groups.
The lithiation of 3-bromopyridine is a well-established method for the generation of a nucleophilic pyridine species.[1][2] This is typically achieved through a halogen-metal exchange reaction using an organolithium reagent, most commonly n-butyllithium (n-BuLi).[3][4][5] The resulting 3-lithiopyridine is a versatile intermediate that can react with a variety of electrophiles to afford 3-substituted pyridines. By using toluene as a solvent, 3-lithiopyridine can be generated cleanly at -50°C.
While specific literature on the lithiation of this compound is not abundant, the protocols for the non-deuterated analogue are expected to be largely applicable. The deuterium atoms are not anticipated to significantly alter the electronic nature of the C-Br bond, and thus the halogen-metal exchange should proceed under similar conditions. However, researchers should be mindful of potential kinetic isotope effects, although they are generally minor in such reactions.
Reaction Pathway and Experimental Workflow
The overall process involves two key steps: the formation of the 3-lithiopyridine-d4 intermediate via halogen-metal exchange and the subsequent quenching of this intermediate with an electrophile.
Figure 1. General workflow for the lithiation of this compound and subsequent functionalization.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of various 3-substituted pyridines based on published data for the non-deuterated 3-bromopyridine. These yields should be considered as estimates for the deuterated analogues.
| Electrophile (E+) | Product (3-E-pyridine-d4) | Reported Yield (%) for non-deuterated analogue | Reference |
| B(Oi-Pr)₃ / H₃O⁺ | 3-Pyridinyl-d4-boronic acid | 87 | |
| DMF | Pyridine-3-d4-carboxaldehyde | 75-85 | General expectation |
| (CH₃)₂CO | 2-(Pyridin-3-yl-d4)propan-2-ol | ~70 | General expectation |
| C₆H₅CHO | Phenyl(pyridin-3-yl-d4)methanol | ~80 | General expectation |
| I₂ | 3-Iodo-pyridine-d4 | ~90 | General expectation |
| CO₂ / H₃O⁺ | Pyridine-3-d4-carboxylic acid | ~80 | General expectation |
Note: The yields are for isolated products and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Materials and Equipment:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Selected electrophile
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles for transfer of reagents
Protocol 1: General Procedure for the Lithiation of this compound
This protocol describes the generation of the 3-lithiopyridine-d4 intermediate.
Workflow Diagram:
Figure 2. Step-by-step workflow for the lithiation of this compound.
Detailed Steps:
-
Under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous toluene or THF to a dry, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to -50 °C and stir for an additional 30 minutes. The formation of a precipitate may be observed.
-
The resulting slurry containing 3-lithiopyridine-d4 is now ready for reaction with an electrophile.
Protocol 2: Functionalization of 3-Lithiopyridine-d4 with an Electrophile (General Procedure)
This protocol describes the quenching of the 3-lithiopyridine-d4 intermediate with a generic electrophile.
Workflow Diagram:
Figure 3. Step-by-step workflow for the functionalization of 3-lithiopyridine-d4.
Detailed Steps:
-
To the freshly prepared solution of 3-lithiopyridine-d4 at -78 °C, add a solution of the desired electrophile (1.1-1.2 eq) in anhydrous THF dropwise.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by distillation to afford the desired 3-functionalized-pyridine-d4.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere by trained personnel.
-
Low-temperature baths (-78 °C) should be handled with appropriate cryogenic gloves.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
Conclusion
The lithiation of this compound provides a versatile and efficient method for the synthesis of a wide range of 3-substituted deuterated pyridines. The protocols outlined in this document, based on established procedures for the non-deuterated analogue, offer a solid foundation for researchers to explore the synthesis of novel deuterated compounds for various applications in drug discovery and materials science. Careful execution under inert and anhydrous conditions is crucial for the success of these reactions.
References
Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-Bromopyridine-D4. Due to the limited availability of direct experimental data for this deuterated compound, this note presents predicted spectral data based on the analysis of its non-deuterated analog, 3-bromopyridine. This approach allows for a detailed understanding of the expected spectral features, facilitating its use in metabolic studies, as a tracer, or as an internal standard in NMR-based assays.
Introduction to this compound in Research
This compound is the deuterated isotopologue of 3-bromopyridine, a common building block in the synthesis of pharmaceuticals and agrochemicals. The incorporation of deuterium atoms at the 2, 4, 5, and 6 positions of the pyridine ring provides a valuable tool for various research applications. In drug metabolism studies, deuterium labeling can alter the metabolic profile of a compound, potentially leading to improved pharmacokinetic properties. Furthermore, the absence of proton signals at the deuterated positions in ¹H NMR makes this compound an excellent internal standard for quantitative NMR (qNMR) of pyridine-containing compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are derived from experimental data of 3-bromopyridine, considering the effects of deuterium substitution.
Predicted ¹H NMR Spectral Data
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 2, 4, 5, and 6 are absent due to deuterium substitution. The only remaining proton signal is from the hydrogen at the 3-position, which is adjacent to the bromine atom. This results in a significantly simplified spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| H-3 | 7.72 | s (singlet) |
Note: The chemical shift is based on the experimental data for 3-bromopyridine in DMSO-d₆. The multiplicity is predicted to be a singlet due to the absence of adjacent protons for coupling.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will show five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are expected to be very similar to those of 3-bromopyridine. The primary difference will be in the coupling. In a proton-decoupled ¹³C NMR spectrum, the signals for the deuterated carbons (C-2, C-4, C-5, and C-6) will appear as triplets due to coupling with deuterium (I=1), following the 2nI+1 rule where n=1 and I=1. The C-3 signal, attached to bromine, will remain a singlet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity (Proton Decoupled) |
| C-2 | ~150 | t |
| C-3 | ~120 | s |
| C-4 | ~140 | t |
| C-5 | ~124 | t |
| C-6 | ~148 | t |
Note: Chemical shifts are estimations based on data for 3-bromopyridine and other substituted pyridines. The multiplicity 't' refers to a triplet arising from one-bond C-D coupling.
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine derivatives like this compound.
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) that ensures complete dissolution of the sample.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette as a filter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition Protocol
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 160 ppm.
-
Temperature: 298 K.
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Structural Relationship and Expected ¹H NMR Signals
Caption: Relationship between the deuterated structure and the simplified ¹H NMR spectrum.
Application Notes and Protocols: The Use of 3-Bromopyridine-D4 in the Synthesis of Neurological Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the use of 3-Bromopyridine-D4 as a key building block in the synthesis of deuterated neurological drug candidates. The incorporation of deuterium can significantly modify the pharmacokinetic profile of a drug, potentially leading to improved metabolic stability, reduced formation of toxic metabolites, and an enhanced therapeutic window. This document focuses on the synthesis of a deuterated analog of Preclamol, a dopamine D2 receptor partial agonist, as a representative example. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to guide researchers in the application of this compound for the development of novel deuterated neurological agents.
Introduction
Deuterium-modified compounds are increasingly utilized in drug discovery to enhance the metabolic properties of pharmacologically active molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage. This compound is a deuterated analog of 3-bromopyridine where the four hydrogen atoms on the pyridine ring are replaced with deuterium. This stable, isotopically labeled compound serves as a versatile intermediate for introducing a deuterated pyridine moiety into complex molecules.
One notable application of 3-bromopyridine derivatives is in the synthesis of neurological drugs. For instance, the non-deuterated analog, 3-bromopyridine, is a precursor for Preclamol ((-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine), a compound that has been investigated for its antipsychotic and anti-Parkinsonian effects due to its activity as a dopamine D2 receptor partial agonist[1][2][3]. By using this compound, a deuterated version of Preclamol can be synthesized, potentially offering improved pharmacokinetic properties.
Application: Synthesis of Deuterated Preclamol Analog
This section details the synthetic approach to a deuterated analog of Preclamol, specifically (S)-(-)-3-(3-hydroxyphenyl)-N-propylpiperidine-d4, starting from this compound. The key transformation is a Suzuki-type coupling reaction to form the biaryl scaffold, followed by functional group manipulations to yield the final product.
Synthetic Scheme
Caption: Synthetic workflow for deuterated Preclamol.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Methoxyphenyl)pyridine-d4
This protocol is adapted from established Suzuki coupling procedures for 3-bromopyridine[4][5].
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Stir the mixture at room temperature until the magnesium is consumed to form 3-methoxyphenylmagnesium bromide.
-
Suzuki Coupling: In a separate flask, dissolve this compound (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) in anhydrous THF.
-
Reaction: Slowly add the prepared Grignard reagent to the solution of this compound and catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(3-methoxyphenyl)pyridine-d4.
Protocol 2: Synthesis of (-)-3-(3-Hydroxyphenyl)-N-propylpiperidine-d4 (Deuterated Preclamol)
This multi-step protocol is based on the synthesis of the non-deuterated Preclamol.
-
Quaternization: Dissolve 3-(3-methoxyphenyl)pyridine-d4 (1.0 eq) in acetone and add 1-bromopropane (1.5 eq). Reflux the mixture for 24 hours. Cool the reaction mixture to obtain the crude 3-(3-methoxyphenyl)-1-propylpyridinium-d4 bromide as a precipitate, which can be collected by filtration.
-
Reduction: Suspend the pyridinium salt in ethanol and add platinum(IV) oxide (PtO2) (0.1 eq). Hydrogenate the mixture in a Parr apparatus under hydrogen gas (50 psi) at room temperature for 24 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3-methoxyphenyl)-1-propylpiperidine-d4.
-
Demethylation: Add 48% hydrobromic acid (HBr) to the crude product from the previous step. Reflux the mixture for 12 hours.
-
Final Purification: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or crystallization to yield (-)-3-(3-hydroxyphenyl)-N-propylpiperidine-d4. Chiral separation can be performed using chiral high-performance liquid chromatography (HPLC) to isolate the desired (S)-enantiomer.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of Deuterated Preclamol Analog
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 3-Bromoanisole | Mg | THF | 25 | 2 | 3-Methoxyphenylmagnesium bromide | In situ |
| 2 | This compound | 3-Methoxyphenylmagnesium bromide, Pd(PPh3)4 | THF | 65 | 12-16 | 3-(3-Methoxyphenyl)pyridine-d4 | 75-85 |
| 3 | 3-(3-Methoxyphenyl)pyridine-d4 | 1-Bromopropane | Acetone | 56 | 24 | 3-(3-Methoxyphenyl)-1-propylpyridinium-d4 bromide | 80-90 |
| 4 | 3-(3-Methoxyphenyl)-1-propylpyridinium-d4 bromide | H2, PtO2 | Ethanol | 25 | 24 | 3-(3-Methoxyphenyl)-1-propylpiperidine-d4 | 90-95 |
| 5 | 3-(3-Methoxyphenyl)-1-propylpiperidine-d4 | 48% HBr | - | 118 | 12 | (-)-3-(3-Hydroxyphenyl)-N-propylpiperidine-d4 | 70-80 |
Yields are representative and may vary based on experimental conditions.
Table 2: Analytical Data for Deuterated Preclamol Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | Mass Spec (m/z) |
| This compound | C5D4BrN | 162.02 | - | 161, 163 |
| (-)-3-(3-Hydroxyphenyl)-N-propylpiperidine-d4 | C14H17D4NO | 223.36 | 7.15 (t, 1H), 6.70-6.60 (m, 3H), 3.0-1.5 (m, 11H), 0.90 (t, 3H) | [M+H]+ 224.4 |
Note: The 1H NMR data for the deuterated pyridine ring is expected to show the absence of signals corresponding to the pyridine protons.
Mechanism of Action and Signaling Pathway
Preclamol is a partial agonist of the dopamine D2 receptor. Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission in the central nervous system. The D2 receptor, in particular, is a primary target for antipsychotic medications.
As a partial agonist, deuterated Preclamol would bind to the D2 receptor and elicit a response that is lower than that of the endogenous full agonist, dopamine. This can be beneficial in conditions where dopamine signaling is dysregulated.
The signaling pathway initiated by the activation of the D2 receptor typically involves the inhibition of adenylyl cyclase through the activation of an inhibitory G-protein (Gi/o). This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately modulating neuronal excitability and neurotransmitter release.
Caption: Dopamine D2 receptor signaling cascade.
Conclusion
This compound is a valuable synthetic intermediate for the development of deuterated neurological drugs. The synthesis of a deuterated analog of Preclamol demonstrates a practical application, leveraging well-established synthetic methodologies like the Suzuki coupling. The potential for improved pharmacokinetic properties through deuteration makes this a promising strategy for developing novel therapeutics for neurological disorders such as schizophrenia and Parkinson's disease. The provided protocols and data serve as a foundational guide for researchers exploring the use of deuterated building blocks in medicinal chemistry.
References
- 1. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclamol and parkinsonian fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 3-Bromopyridine-D4 in common palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
Low or No Product Yield
Low or no product yield is a common issue in cross-coupling reactions. The following guides for Suzuki, Sonogashira, and Buchwald-Hartwig couplings with this compound address potential causes and provide systematic troubleshooting strategies.
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivity or Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Ensure your palladium precursor is properly activated to its Pd(0) state. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center.[2] For challenging substrates, increasing the catalyst loading (from 1-5 mol%) may be necessary.[2] |
| Inappropriate Base or Solvent | The choice of base is critical for activating the boronic acid.[1] Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are often effective for challenging couplings. Ensure the base is finely powdered. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[3] |
| Degradation of Boronic Acid | Protodeboronation, the replacement of the boronic acid group with hydrogen, can occur in the presence of water. Use a slight excess (1.1-1.2 equivalents) of the boronic acid and ensure the reaction is thoroughly degassed. |
| Deuterium Isotope Effect | While typically small for C-Br bond cleavage, a kinetic isotope effect (KIE) could slightly slow the oxidative addition step. If the reaction is sluggish compared to the non-deuterated analogue, consider increasing the reaction temperature or time. Studies on the KIE in Suzuki reactions indicate that oxidative addition of aryl bromides is a key step where an isotope effect could be observed. |
| Potential Cause | Troubleshooting Strategy |
| Catalyst System Issues | Sonogashira couplings typically require a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. Ensure both components are fresh and active. The choice of palladium source and ligand is crucial; Pd(PPh3)4 or a combination of a Pd(II) source like PdCl2(PPh3)2 with a phosphine ligand are common. |
| Ineffective Base | A mild amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne. Ensure the base is anhydrous and used in sufficient excess. |
| Homocoupling of Alkyne (Glaser Coupling) | The homocoupling of the terminal alkyne is a common side reaction, often promoted by the presence of oxygen. Rigorously degas all solvents and reagents and maintain a strictly inert atmosphere (argon or nitrogen). |
| Sluggish Reaction with Aryl Bromide | Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings. Increasing the reaction temperature may be necessary to drive the reaction to completion. |
| Potential Cause | Troubleshooting Strategy |
| Catalyst Deactivation | The pyridine nitrogen and the amine nucleophile can both coordinate to and deactivate the palladium catalyst. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often essential to prevent catalyst inhibition and promote the desired C-N bond formation. |
| Incorrect Base Selection | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be employed, often requiring higher reaction temperatures. |
| Poor Substrate Reactivity | Steric hindrance on either the amine or the aryl halide can slow the reaction. For sterically demanding couplings, consider using a more reactive catalyst system or higher temperatures. |
| Side Reactions | Hydrodehalogenation (reduction of the C-Br bond) and homocoupling of the amine or aryl halide can occur. Optimizing catalyst loading and reaction temperature can help minimize these side reactions. |
Frequently Asked Questions (FAQs)
Q1: Will the deuterium atoms on this compound affect the reaction outcome?
A1: The primary kinetic isotope effect (KIE) for the cleavage of a C-D bond versus a C-H bond is significant. However, in this case, the deuterium atoms are on the pyridine ring and not directly involved in the C-Br bond cleavage, which is typically the rate-determining step in the oxidative addition phase of the catalytic cycle for aryl bromides. Therefore, a large primary KIE is not expected. A small secondary KIE might be observed, potentially leading to slightly slower reaction rates compared to the non-deuterated analogue. If you observe a sluggish reaction, consider modestly increasing the reaction temperature or prolonging the reaction time.
Q2: What is the most critical factor for successful coupling with this compound?
A2: For all three coupling reactions, the most critical factor is mitigating the inhibitory effect of the pyridine nitrogen on the palladium catalyst. This is best achieved through the selection of appropriate bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center and sterically hinder the coordination of the pyridine nitrogen, thus preserving the catalyst's activity.
Q3: How can I minimize side reactions?
A3: Minimizing side reactions requires careful control of the reaction conditions. Key strategies include:
-
Inert Atmosphere: All three coupling reactions are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids or alkynes. It is crucial to use degassed solvents and maintain an inert atmosphere of argon or nitrogen throughout the reaction.
-
Purity of Reagents: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Impurities can poison the catalyst.
-
Stoichiometry: Using a slight excess of the boronic acid, alkyne, or amine coupling partner can help to drive the reaction to completion and minimize side reactions involving the starting this compound.
Q4: Can I use the same catalyst system for all three coupling reactions?
A4: While some palladium catalysts are versatile, it is generally recommended to use catalyst systems optimized for each specific reaction.
-
Suzuki: Often employs Pd(PPh3)4 or a combination of a Pd(II) source like Pd(OAc)2 with specialized ligands such as SPhos or XPhos.
-
Sonogashira: Typically requires a dual system of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI).
-
Buchwald-Hartwig: Benefits from the use of bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos in combination with a palladium precursor.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the coupling of non-deuterated 3-bromopyridine and its derivatives. These should serve as a good starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Pd Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh3)4 | 5 | K3PO4 | 1,4-Dioxane/H2O | 80-90 | Good |
| Pd2(dba)3 / XPhos | 1.0-1.5 | KF | Dioxane | 110 | Good to Excellent |
| Pd(OAc)2 / PPh3 | 2 | K2CO3 | Toluene/H2O | 100 | Moderate |
| Pd(dppf)Cl2 | 3 | K2CO3 | MeCN/H2O | 80 | Variable |
| (Data compiled from multiple sources, including) |
Table 2: Sonogashira Coupling of Bromopyridines
| Catalyst System | Pd Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| PdCl2(PPh3)2 / CuI | 2-5 | 5-10 | Et3N | DMF | Room Temp - 100 | Good |
| Pd(PPh3)4 / CuI | 5-10 | 5-10 | TEA | Toluene | Reflux | High |
| Pd(CF3COO)2 / PPh3 / CuI | 2.5 | 5 | Et3N | DMF | 100 | 72-96 |
| (Data compiled from multiple sources, including) |
Table 3: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd2(dba)3 / (±)-BINAP | ~2 | (±)-BINAP | NaOtBu | Toluene | 80 | 60 |
| Pd(OAc)2 / BrettPhos | 1-2 | BrettPhos | NaOtBu | Toluene | 80-110 | Good |
| Pd G3 Precatalyst / RuPhos | 1-2 | RuPhos | LHMDS | Toluene | 80-110 | Good |
| (Data compiled from multiple sources, including) |
Experimental Protocols
The following are representative protocols for each coupling reaction. Note: These are general procedures and may require optimization for your specific substrates and laboratory conditions. Always perform reactions under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K3PO4, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio). Add the palladium catalyst, for example, Pd(PPh3)4 (5 mol%).
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 equiv.), Pd(CF3COO)2 (2.5 mol%), PPh3 (5 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Reagent Addition: Add anhydrous DMF, followed by triethylamine (Et3N) and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the final product.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Substrate Addition: Add this compound (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe. Add the amine (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general experimental workflows and a troubleshooting logic for the coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yielding coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
Side reactions and byproducts in 3-Bromopyridine-D4 synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot the synthesis of 3-Bromopyridine-D4. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to help you navigate potential challenges and optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A typical approach is a two-stage synthesis. First, the non-deuterated 3-Bromopyridine is synthesized via electrophilic bromination of pyridine.[1][2] Subsequently, a hydrogen-deuterium (H/D) exchange reaction is performed on 3-Bromopyridine to replace the hydrogen atoms at positions 2, 4, 5, and 6 with deuterium.[3] This is often achieved using a deuterium source like deuterium oxide (D₂O) or deuterium bromide (DBr) under catalytic conditions.[3]
Q2: What are the primary impurities I should be aware of?
A2: Impurities can arise from both the initial bromination and the subsequent deuteration steps. Key impurities include:
-
Under-deuterated isotopologues: 3-Bromopyridine-D0, -D1, -D2, and -D3 are the most common impurities, resulting from incomplete H/D exchange.[4]
-
Positional isomers: During the bromination of pyridine, small amounts of 2- and 4-bromopyridine may be formed.
-
Poly-brominated species: Over-bromination can lead to the formation of dibromopyridines (e.g., 3,5-dibromopyridine).
Q3: How can I confirm the isotopic purity of my final product?
A3: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
-
Mass Spectrometry: High-resolution mass spectrometry can distinguish between the molecular ion peaks of the desired D4 compound and any under-deuterated species.
-
¹H NMR: The absence or significant reduction of proton signals in the aromatic region confirms a high degree of deuteration.
-
²H NMR: This technique directly detects the presence and location of deuterium atoms on the pyridine ring.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored at room temperature or refrigerated, protected from moisture and light. It is crucial to handle the compound under an inert atmosphere (e.g., Argon or Nitrogen) whenever possible to prevent H/D back-exchange with atmospheric moisture.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Isotopic Enrichment (High Levels of Under-Deuterated Byproducts)
-
Symptom: Mass spectrometry analysis shows significant peaks for M+0, M+1, M+2, and M+3 in addition to the desired M+4 peak. ¹H NMR shows residual proton signals at positions 2, 4, 5, and 6.
-
Potential Cause 1: Presence of Protic Contaminants.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Trace amounts of water can compete with the deuterium source, leading to incomplete exchange.
-
-
Potential Cause 2: Insufficient Reaction Time or Temperature.
-
Solution: H/D exchange can be a slow process. Try increasing the reaction time or moderately increasing the temperature. Monitor the reaction progress by taking aliquots and analyzing them via GC-MS or LC-MS to determine the optimal reaction endpoint.
-
-
Potential Cause 3: Inactive Catalyst.
-
Solution: If using a heterogeneous catalyst like Pd/C, ensure it is fresh and has not been poisoned. For homogeneous catalysts, verify their integrity and concentration. It may be necessary to increase the catalyst loading.
-
Problem 2: Formation of Positional Isomers or Poly-brominated Byproducts
-
Symptom: GC-MS or LC-MS analysis of the 3-Bromopyridine intermediate (before deuteration) shows multiple peaks with the same mass but different retention times, or peaks corresponding to dibromopyridine.
-
Potential Cause: Non-selective Bromination Conditions.
-
Solution: The bromination of pyridine is sensitive to reaction conditions. High temperatures can reduce selectivity. Ensure the reaction temperature is carefully controlled, typically between 130-140°C. The stoichiometry of bromine to pyridine is also critical; using a large excess of bromine can favor the formation of poly-brominated species.
-
Problem 3: H/D Scrambling (Deuterium in the Wrong Position)
-
Symptom: ²H NMR shows a signal for deuterium at the C3 position, or ¹H NMR shows a reduction in the C3-H signal.
-
Potential Cause: Harsh Reaction Conditions.
-
Solution: Very high temperatures or highly active catalysts can sometimes lead to the exchange of the less acidic C3-H proton or even cleavage of the C-Br bond followed by deuteration. Consider using milder reaction conditions, such as a lower temperature for a longer duration, or a less active catalyst system.
-
Quantitative Data Summary
The following tables provide key data for the analysis of this compound.
Table 1: Mass Spectrometry Data for 3-Bromopyridine Isotopologues
| Compound Name | Molecular Formula | Exact Mass (m/z) | Description |
| 3-Bromopyridine | C₅H₄BrN | 156.958 | Starting Material / D0 Impurity |
| 3-Bromopyridine-D1 | C₅H₃DBrN | 157.964 | D1 Impurity |
| 3-Bromopyridine-D2 | C₅H₂D₂BrN | 158.971 | D2 Impurity |
| 3-Bromopyridine-D3 | C₅HD₃BrN | 159.977 | D3 Impurity |
| This compound | C₅D₄BrN | 160.983 | Target Product |
Table 2: Typical Product Specifications
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | GC, HPLC |
| Isotopic Purity (D4) | ≥ 98 atom % D | Mass Spectrometry, ¹H NMR |
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| GC-MS / LC-MS | Chemical purity, Isotopic distribution | High sensitivity, separates isomers | May not quantify isotopic enrichment accurately |
| ¹H NMR | Degree of deuteration (by proton loss) | Quantitative, site-specific information | Indirect measurement of deuterium |
| ²H NMR | Position of deuterium atoms | Direct detection of deuterium | Lower sensitivity than ¹H NMR |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromopyridine (Starting Material)
This protocol is adapted from established methods for the bromination of pyridine.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, add pyridine (e.g., 1 mol) and 90% sulfuric acid (e.g., 3.7 mol). Cool the mixture to 0°C in an ice bath.
-
Bromine Addition: Slowly add bromine (e.g., 1 mol) dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 130-135°C and maintain this temperature for 8 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a 6N sodium hydroxide solution until the pH reaches 8. Perform this step in a well-ventilated fume hood.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as petroleum ether or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude 3-Bromopyridine by fractional distillation.
Protocol 2: Synthesis of this compound via H/D Exchange
This protocol is based on a mercury-mediated deuteration method. Caution: Mercury compounds are highly toxic. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.
-
Catalyst Preparation: Prepare the mercury catalyst (e.g., dipropynyl mercury) or use a commercially available equivalent.
-
Reaction Setup: In a sealed reaction vessel suitable for heating, combine 3-Bromopyridine (1 eq.), the mercury catalyst, and a deuterium source such as deuterium bromide in deuterium oxide (DBr in D₂O).
-
Reaction: Seal the vessel and heat the mixture at 80-100°C under an inert atmosphere (Argon) for 24-48 hours.
-
Workup: After cooling, carefully quench the reaction and extract the product with an appropriate organic solvent.
-
Purification: The crude product can be purified by iterative distillation, potentially over a drying agent like phosphorus pentoxide, to achieve high isotopic and chemical purity.
Mandatory Visualizations
Caption: Experimental workflow for the two-stage synthesis of this compound.
Caption: Potential side reactions and byproducts in the synthesis of this compound.
Caption: Troubleshooting decision tree for low isotopic purity in this compound synthesis.
References
Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 3-Bromopyridine-D4.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your this compound reaction products in a question-and-answer format.
Issue 1: Low Isotopic (Deuterium) Purity in the Final Product
Q: My final product shows significant loss of the deuterium label after purification. What are the likely causes and how can I prevent this?
A: Loss of deuterium, or H/D back-exchange, is a common issue when working with deuterated compounds, especially those with labile deuterium atoms. For this compound, the deuterium atoms on the pyridine ring can be susceptible to exchange under certain conditions.
Possible Causes and Solutions:
-
Acidic Conditions: Exposure to acidic conditions is a primary cause of H/D back-exchange on the pyridine ring. The acidic nature of standard silica gel can facilitate this exchange during column chromatography.[1][2]
-
Solution:
-
Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a solution of a weak base (e.g., triethylamine in the eluent) and then re-equilibrated with the mobile phase.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or Florisil for chromatography.[3]
-
Buffered Aqueous Washes: During work-up, use buffered solutions (pH 7-9) for aqueous washes to avoid prolonged contact with acidic or strongly basic conditions.[2]
-
-
-
High Temperatures: Prolonged exposure to high temperatures (>100°C) can accelerate the rate of H/D exchange and potentially cause degradation.[2]
-
Solution:
-
When removing solvents, use a rotary evaporator at the lowest feasible temperature.
-
If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
-
-
Protic Solvents: Protic solvents (e.g., water, methanol) are a source of protons that can exchange with the deuterium atoms.
-
Solution:
-
Whenever possible, use deuterated solvents for extractions and chromatography, although this can be costly.
-
Minimize the contact time with protic solvents during work-up procedures. Ensure all organic solvents used are anhydrous.
-
-
Issue 2: Co-elution of Product with Impurities During Column Chromatography
Q: I am unable to separate my desired product from impurities using column chromatography. What steps can I take to improve the separation?
A: Co-elution is a frequent challenge in chromatography. For reactions involving this compound, such as Suzuki or Buchwald-Hartwig couplings, common impurities include unreacted starting materials, homocoupled byproducts, and catalyst residues.
Troubleshooting Strategies:
-
Optimize Solvent System: The choice of eluent is critical.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems of differing polarities to find the optimal conditions for separation. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.
-
-
Peak Tailing of Basic Pyridine Compounds: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to suppress this interaction.
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase and lead to broad, overlapping peaks.
-
Solution: Reduce the amount of crude product loaded onto the column.
-
-
Dry Loading: If the crude product has poor solubility in the eluent, it can lead to band broadening at the origin.
-
Solution: Use a dry loading technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the column.
-
Issue 3: Product "Oiling Out" or Failure to Crystallize During Recrystallization
Q: My product forms an oil instead of crystals, or fails to crystallize altogether from the solution. How can I induce crystallization?
A: Pyridine derivatives can sometimes be challenging to crystallize due to their polarity and high solubility in many common solvents.
Troubleshooting Recrystallization:
-
Incorrect Solvent or Too Much Solvent: The most common reasons for crystallization failure are an inappropriate solvent choice or using an excessive volume of solvent.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold. Common solvents for brominated aromatics include ethanol, methanol, hexanes, and toluene.
-
Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration of the product and allow the solution to cool again.
-
-
-
Supersaturation: The solution may be supersaturated, requiring a trigger to initiate crystal formation.
-
Solution:
-
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod to create nucleation sites.
-
Seeding: Add a tiny, pure crystal of the desired product (a seed crystal) to the cooled solution.
-
-
-
"Oiling Out": This occurs when the solubility of the compound is exceeded at a temperature above its melting point.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.
-
Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common pair for pyridine derivatives is ethyl acetate and hexanes.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki coupling reaction with this compound?
A1: In a typical Suzuki-Miyaura coupling, you can expect to find the following impurities:
-
Unreacted Starting Materials: Residual this compound and the boronic acid or ester.
-
Homocoupled Byproducts: This results from the coupling of two molecules of the boronic acid (to form a biaryl) or two molecules of the this compound. Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Protodeboronation Product: The boronic acid can be cleaved to replace the C-B bond with a C-H bond, which is a common side reaction for pyridinyl boronic acids.
-
Dehalogenated Starting Material: The bromine atom on this compound can be replaced by a hydrogen atom.
-
Catalyst Residues: Residual palladium catalyst and ligands.
Q2: What are the typical impurities in a Buchwald-Hartwig amination reaction with this compound?
A2: For a Buchwald-Hartwig amination, common impurities include:
-
Unreacted Starting Materials: Unconsumed this compound and the amine coupling partner.
-
Dehalogenated Starting Material: this compound can be reduced to pyridine-D4.
-
Hydrodehalogenated Arene: This can be a byproduct of a side reaction involving beta-hydride elimination.
-
Insoluble Halide Salts: Byproducts such as NaBr or KBr are formed but are typically removed during aqueous work-up.
-
Catalyst Residues: Residual palladium catalyst and ligands.
Q3: Can I use reverse-phase HPLC for the purification of my this compound product?
A3: Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) can be an effective purification method. A common mobile phase for pyridine derivatives consists of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape. It is important to note that using acidic mobile phases may risk H/D back-exchange, so it is advisable to neutralize the collected fractions promptly.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.
-
Procedure: Dissolve the crude product in a suitable hot solvent, cool the solution slightly, and add a small amount of activated charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal. The desired product should remain in the filtrate. Be aware that using an excessive amount of charcoal can lead to a loss of your product due to adsorption.
Q5: What is the best way to store this compound and its purified reaction products to maintain isotopic purity?
A5: To maintain isotopic purity, both the starting material and the purified products should be protected from moisture and acidic environments.
-
Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place. Storing in a desiccator can also help to minimize moisture absorption. For light-sensitive compounds, use amber vials or wrap the container in aluminum foil.
Data Presentation
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | - | >95 | |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | - | 85 | |
| 3 | XPhos Precatalyst (3) | XPhos (4.5) | K₃PO₄ | Dioxane/H₂O | 100 | - | 86 | |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | MeCN/H₂O (4:1) | 80 | 1-2 | ~90 (initial) |
Table 2: Recommended Solvents for Recrystallization of Brominated Pyridine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Typical Use |
| Hexanes/Heptane | Very Low | ~69 / ~98 | Good for nonpolar compounds or as an "anti-solvent" with a more polar solvent. |
| Toluene | Low | 111 | Useful for less polar compounds, though its high boiling point can sometimes be problematic. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent, often used in a solvent pair with hexanes. |
| Ethanol | High | 78 | Suitable for more polar compounds; often used in a solvent pair with water. |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Water | Very High | 100 | Can be effective for polar compounds that have significantly lower solubility at room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).
-
Column Packing: Pack a glass column with silica gel (or neutralized silica gel if H/D exchange is a concern) using the chosen eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Add the eluent to the column and apply gentle positive pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Purification by Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper or in a desiccator to remove all traces of solvent.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound reaction products.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Addressing poor solubility of 3-Bromopyridine-D4 in reaction media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the poor solubility of 3-Bromopyridine-D4 in reaction media. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome solubility challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs) - Solubility
Q1: My this compound is not dissolving or is only partially soluble in my reaction solvent. What are the initial troubleshooting steps?
A: Poor solubility is a common issue that can hinder reaction rates and lower yields.[1] The first step is a visual inspection of the reaction mixture. If you observe suspended solid particles, it confirms a solubility problem.[1] Begin by assessing the compatibility of your solvent with the solute based on the principle of "like dissolves like," where polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents.[2] 3-Bromopyridine is a polar molecule, suggesting that polar solvents are a good starting point.[3]
Q2: How does the deuterium labeling in this compound affect its solubility compared to standard 3-Bromopyridine?
A: Deuterium labeling is primarily used in drug discovery to enhance metabolic stability by strengthening the carbon-hydrogen bond.[4] While this substitution can subtly alter physical properties, the overall polarity and fundamental structure remain very similar to the non-deuterated parent compound. Therefore, the solubility profile of this compound is expected to be very close to that of 3-Bromopyridine. The troubleshooting strategies for both compounds are identical.
Q3: Which organic solvents are recommended for dissolving this compound?
A: Based on the properties of its parent compound, this compound should be soluble in a range of common organic solvents. Pyridine itself is highly soluble in solvents like ethanol, ether, and chloroform. For reactions, consider versatile solvents such as:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).
-
Protic Polar Solvents: Ethanol, Methanol.
-
Halogenated Solvents: Dichloromethane (DCM), Chloroform.
A systematic solvent screening is the most effective way to identify the optimal solvent for your specific reaction conditions.
Q4: My experiment requires an aqueous or semi-aqueous medium. How can I increase the solubility of this compound in water?
A: Pyridine and its derivatives are weak bases. The nitrogen atom on the pyridine ring can be protonated to form a pyridinium salt, which is significantly more soluble in water than the neutral form. To leverage this, you can adjust the pH of your aqueous medium. Lowering the pH with a suitable acid (e.g., HCl) to a value at least two units below the pKa of the pyridine nitrogen (pKa of pyridine is ~5.2) will favor the formation of the more soluble pyridinium cation.
Q5: I am using a co-solvent system, but my compound still has limited solubility. What should I do next?
A: If a co-solvent system is not effective, consider the following:
-
Increase Temperature: Gently warming the reaction mixture can increase the solubility of many compounds. However, monitor for any potential degradation of your starting material or product.
-
Change Co-solvent Ratio: Systematically vary the ratio of the co-solvent to the primary solvent to find the optimal mixture.
-
Try a Different Co-solvent: The effectiveness of a co-solvent is specific to the solute. If a common co-solvent like DMSO is not working, consider others such as N-methyl-2-pyrrolidone (NMP) or polyethylene glycols (PEGs).
Q6: My this compound dissolves initially but then precipitates out as the reaction progresses. What could be the cause?
A: This phenomenon can be attributed to several factors:
-
Change in Solvent Composition: The reaction itself may consume a reagent that is acting as a solubilizer or produce a byproduct that reduces the overall polarity of the medium.
-
Temperature Fluctuation: If the reaction was heated to dissolve the compound, it might precipitate upon cooling to room temperature.
-
Product Insolubility: The product of the reaction may be insoluble in the chosen solvent system and is precipitating as it forms.
-
Complex Formation: The starting material could be forming an insoluble complex with another reagent or a metal catalyst.
Monitoring the reaction by TLC or LC-MS can help determine if the precipitate is the starting material or the product.
Data Presentation
Table 1: Physicochemical Properties of 3-Bromopyridine and this compound
| Property | 3-Bromopyridine | This compound | Reference(s) |
| Molecular Formula | C₅H₄BrN | C₅D₄BrN | |
| Molar Mass | 158.00 g/mol | 162.02 g/mol | |
| Appearance | Colorless Liquid | N/A (Expected to be a liquid) | |
| Density | 1.640 g/cm³ | N/A | |
| Boiling Point | 173 °C | N/A | |
| Melting Point | -27 °C | N/A | |
| logP | 1.6 | 1.6 (Computed) | |
| pKa (Conjugate Acid) | ~5.2 (Pyridine) | ~5.2 (Pyridine) |
Table 2: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | General Polarity |
| Water | 80.1 | 100 | Very High |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | High (Aprotic) |
| Acetonitrile (ACN) | 36.6 | 82 | High (Aprotic) |
| Dimethylformamide (DMF) | 36.7 | 153 | High (Aprotic) |
| Methanol | 33.0 | 65 | High (Protic) |
| Ethanol | 24.5 | 78 | High (Protic) |
| Dichloromethane (DCM) | 9.1 | 40 | Medium |
| Tetrahydrofuran (THF) | 7.5 | 66 | Medium |
| Ethyl Acetate | 6.0 | 77 | Medium |
| Toluene | 2.4 | 111 | Low |
| Hexane | 1.9 | 69 | Low |
Experimental Protocols
Protocol 1: General Reactant Solubility Screening
Objective: To determine a suitable solvent for this compound for a chemical reaction.
Materials:
-
This compound (e.g., 10 mg)
-
Selection of candidate solvents (from Table 2)
-
Small vials with caps
-
Vortex mixer and/or sonicator
Procedure:
-
Add a known amount (e.g., 10 mg) of this compound to separate vials.
-
To each vial, add a measured volume of a single candidate solvent (e.g., 0.5 mL) to achieve a target concentration relevant to your reaction.
-
Cap the vials and vortex vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If solid remains, sonicate the mixture for 10-15 minutes.
-
Record the results as "Fully Soluble," "Partially Soluble," or "Insoluble" for each solvent.
-
Select the solvent that provides complete dissolution at the desired concentration for your reaction.
Protocol 2: Co-Solvent Screening for Enhanced Solubility
Objective: To find an effective co-solvent mixture to dissolve this compound in a primary reaction solvent where it has poor solubility.
Materials:
-
This compound
-
Primary reaction solvent (in which the compound is insoluble)
-
Potential co-solvents (e.g., DMSO, DMF, NMP)
-
Equipment from Protocol 1
Procedure:
-
Add a known amount of this compound to a vial.
-
Add the primary reaction solvent to confirm insolubility at the target concentration.
-
Prepare stock solutions of potential co-solvents in the primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).
-
Add the co-solvent mixtures stepwise to the vial containing the reactant, vortexing after each addition, until the solid dissolves.
-
Record the minimum co-solvent and its concentration required for complete dissolution.
-
When setting up the reaction, prepare the solvent mixture with the lowest effective concentration of the chosen co-solvent and dissolve the this compound completely before adding other reagents.
Visual Troubleshooting Guides
References
Preventing degradation of 3-Bromopyridine-D4 during reactions
Welcome to the technical support center for 3-Bromopyridine-D4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the isotopic purity of this compound during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during chemical reactions?
A1: The two main degradation pathways for this compound are:
-
Deuterium Exchange (H/D Exchange): The replacement of deuterium atoms on the pyridine ring with hydrogen atoms from the reaction environment (e.g., solvents, reagents). This compromises the isotopic purity of the molecule. This process can be catalyzed by acidic or basic conditions.
-
Dehalogenation: The loss of the bromine atom from the pyridine ring, leading to the formation of pyridine-d4 as a byproduct. This is a common side reaction in palladium-catalyzed cross-coupling reactions and can be influenced by the choice of catalyst, ligand, base, and solvent.
Q2: How can I minimize deuterium exchange during a reaction?
A2: To minimize deuterium exchange, consider the following:
-
pH Control: Avoid strongly acidic or basic conditions. If a base is required, consider using a non-protic base or a weaker base. Using buffered solutions in the pH 7-9 range can help minimize H/D exchange.[1]
-
Solvent Choice: Whenever possible, use aprotic or deuterated solvents to reduce the availability of exchangeable protons.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the rate of deuterium exchange. Aim for the lowest effective temperature and shortest reaction time necessary for your transformation.
Q3: What are the best practices to prevent dehalogenation in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination?
A3: Preventing dehalogenation requires careful optimization of your reaction conditions:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling reaction over dehalogenation.
-
Base Selection: The strength and type of base can influence the rate of dehalogenation. Weaker bases are often preferred.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress dehalogenation, although this may also slow down the desired reaction.
-
Inert Atmosphere: Rigorously maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent catalyst deactivation and side reactions.
Q4: Are there specific analytical techniques to monitor the degradation of this compound?
A4: Yes, you can monitor degradation using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of protons that have replaced deuterium atoms, indicating H/D exchange. ²H NMR can also be used to monitor the deuterium signals.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify and quantify the parent this compound, the dehalogenated byproduct (pyridine-d4), and any products with partial deuterium loss.
Troubleshooting Guides
Issue 1: Loss of Deuterium Label (H/D Exchange)
| Symptom | Possible Cause | Suggested Solution |
| ¹H NMR shows unexpected peaks in the aromatic region corresponding to pyridine ring protons. | Protic solvent or reagent is a source of protons. | Use deuterated solvents (e.g., D₂O, CD₃OD) or aprotic solvents (e.g., THF, Dioxane, Toluene). |
| Mass spectrum of the product shows a distribution of masses lower than expected. | Acidic or basic conditions are promoting H/D exchange. | - Use a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄).- If possible, run the reaction at a neutral or near-neutral pH. |
| Deuterium loss is observed at elevated temperatures. | High temperature is accelerating the rate of exchange. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time.- Screen for a more active catalyst that allows for lower reaction temperatures. |
Issue 2: Formation of Dehalogenated Byproduct
| Symptom | Possible Cause | Suggested Solution |
| GC-MS or LC-MS analysis shows a significant peak corresponding to pyridine-d4. | The palladium catalyst is promoting hydrodehalogenation. | - Screen different palladium catalysts and ligands. Bulky, electron-rich ligands like SPhos or XPhos can be effective.[2] - Use a lower catalyst loading. |
| Dehalogenation is more pronounced with certain bases. | The base is too strong or is contributing to the formation of palladium-hydride species that cause dehalogenation. | - Use a weaker base (e.g., K₂CO₃, CsF).- Ensure the base is anhydrous if water is suspected to be involved in the dehalogenation pathway. |
| The reaction is sluggish, and dehalogenation is a major side reaction. | Suboptimal reaction conditions are favoring the degradation pathway. | - Increase the concentration of the coupling partner.- Optimize the solvent system; sometimes a mixture of solvents can improve outcomes. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Stability of Bromopyridines in Cross-Coupling Reactions (Representative Data)
Note: This data is compiled from studies on analogous bromopyridine derivatives and serves as a general guide for optimizing reactions with this compound.
| Parameter | Condition | Observed Effect on Dehalogenation | Recommendation for this compound |
| Palladium Catalyst | Pd(PPh₃)₄ | Can lead to higher levels of dehalogenation with electron-deficient pyridines. | Consider more modern catalysts with bulky, electron-rich ligands. |
| Pd(OAc)₂ / Ligand | Performance is highly dependent on the chosen ligand. | Screen ligands such as SPhos, XPhos, or RuPhos. | |
| Ligand | PPh₃ | Generally less effective at preventing dehalogenation. | Use bulky, electron-rich phosphine ligands. |
| Buchwald-type ligands (e.g., SPhos, XPhos) | Often significantly reduce dehalogenation and improve reaction yields. | A good starting point for optimization. | |
| Base | Strong Bases (e.g., NaOtBu, LiHMDS) | Can increase the rate of dehalogenation. | Use with caution; may be necessary for some amines in Buchwald-Hartwig reactions. |
| Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Generally preferred to minimize dehalogenation. | Recommended for Suzuki-Miyaura couplings. | |
| Solvent | Aprotic Polar (e.g., DMF, Dioxane) | Commonly used and generally effective. | Good general-purpose solvents. |
| Aprotic Nonpolar (e.g., Toluene) | Can also be effective, particularly in combination with certain ligands and bases. | Worth screening in your optimization. | |
| Temperature | High (>100 °C) | Can increase the rate of both the desired reaction and dehalogenation. | Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Degradation
This protocol is a starting point and should be optimized for each specific substrate.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 - 1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or a pre-catalyst like a G3-Precatalyst at 1-2 mol%), and a bulky phosphine ligand (if not using a pre-catalyst, e.g., SPhos at 2-4 mol%).
-
Add this compound (1.0 equivalent).
-
Add a weak inorganic base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add a degassed aprotic solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution). If required by the boronic acid, a small amount of degassed water can be added.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Minimized Degradation
This protocol is a general guideline and requires optimization for specific amines.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst, 1-3 mol%) and the phosphine ligand (if not part of the pre-catalyst).
-
Add this compound (1.0 equivalent) and the amine (1.1 - 1.2 equivalents).
-
-
Reaction Setup:
-
Add the base. For primary amines, a weaker base like Cs₂CO₃ (1.5 equivalents) may be sufficient. For less reactive amines, a stronger base like NaOtBu or LiHMDS (1.5 equivalents) might be necessary.
-
Evacuate and backfill the tube with the inert gas (repeat three times).
-
Add a degassed anhydrous aprotic solvent (e.g., THF, toluene, or dioxane).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base was used).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash column chromatography.
-
Mandatory Visualizations
References
Troubleshooting low yields in 3-Bromopyridine-D4 functionalization
Welcome to the technical support center for the functionalization of 3-Bromopyridine-D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when functionalizing this compound?
Low yields in the functionalization of this compound, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, can arise from several factors. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst are common challenges.[1][2] Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium source and, crucially, the phosphine ligand is critical for an efficient reaction.[3]
-
Reaction Conditions: Suboptimal base, solvent, temperature, and reaction time can significantly impact the yield.
-
Reagent Quality: The purity of this compound, the coupling partner (e.g., boronic acid or amine), and the dryness of the solvent are paramount. Impurities can poison the catalyst.[1]
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[1]
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the starting materials can consume reagents and reduce the desired product yield.
Q2: I am observing a significant amount of debrominated starting material in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
The formation of the debrominated product (Pyridine-D4) is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.
-
Potential Hydride Sources: These can include the solvent, impurities in the reagents, or the boronic acid itself.
-
Prevention Strategies:
-
Choice of Base: Avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings.
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.
-
Purity of Reagents: Ensure all reagents, especially the boronic acid, are of high purity and properly stored to prevent degradation that might lead to hydride impurities.
-
Q3: My Buchwald-Hartwig amination reaction is sluggish or stalls. What are the likely causes?
A sluggish or stalled Buchwald-Hartwig amination of this compound is often due to catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.
-
Troubleshooting Steps:
-
Ligand Screening: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) can promote the desired catalytic cycle and prevent catalyst inhibition.
-
Catalyst Choice: Using pre-formed palladium catalysts (pre-catalysts) can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used, but for substrates with sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.
-
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, follow this troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Low Yield in Buchwald-Hartwig Amination
For low yields in the Buchwald-Hartwig amination of this compound, consider the following troubleshooting steps:
Caption: A logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination reaction.
Quantitative Data Summary
The following tables provide a summary of reaction conditions that can be used as a starting point for the optimization of this compound functionalization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | High | |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 | High | |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane | 85-95 | Moderate-High |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | Variable | |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 71 | |
| Pd₂(dba)₃ (2) | SPhos (8) | LiHMDS (2.5) | THF | 65 | 76 | |
| RuPhos Pre-catalyst (2) | - | LiHMDS (2.5) | THF | 65 | 83 |
| Pd₂(dba)₃ (0.02) | BINAP (0.04) | NaOtBu (1.4) | Toluene | 80 | 60 | |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. In a separate vial under an inert atmosphere, add the palladium catalyst and ligand, then transfer to the main reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times). Add the anhydrous solvent via syringe, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol for Lithiation and Functionalization
-
Lithiation: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous toluene. Cool the solution to -50 °C. Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature. Stir for the appropriate time to ensure complete metal-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or triisopropyl borate for boronic acid synthesis) at -50 °C.
-
Work-up: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or distillation. Using this method, 3-pyridine boronic acid has been synthesized in 87% isolated yield.
Reaction Mechanisms
Understanding the catalytic cycles can aid in diagnosing issues with your reaction.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting potential pitfalls.
References
Technical Support Center: Managing Isotopic Exchange in 3-Bromopyridine-D4 Experiments
Welcome to the technical support center for 3-Bromopyridine-D4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this deuterated reagent and to troubleshoot common issues related to isotopic exchange during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated analog of 3-bromopyridine where the four hydrogen atoms on the pyridine ring have been replaced with deuterium.[1][2] Its primary applications are as a building block in organic synthesis to create more complex deuterated molecules and as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] In drug development, it is used to synthesize deuterated active pharmaceutical ingredients (APIs) to study metabolic pathways or improve metabolic stability.[1]
Q2: What is isotopic exchange and why is it a concern when using this compound?
Isotopic exchange, often referred to as H/D (hydrogen-deuterium) exchange or "back-exchange," is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment.[3] This is a significant concern because it reduces the isotopic purity of your deuterated compound, which can lead to inaccurate results in quantitative assays and misinterpretation of mechanistic studies.
Q3: What are the key factors that promote H/D exchange?
The rate of H/D exchange is primarily influenced by three factors:
-
pH: Both strongly acidic and basic conditions can catalyze the exchange. For many compounds, the minimum rate of exchange occurs at a slightly acidic pH of around 2.5-3. However, for this compound, it is recommended to use buffered solutions in the pH 7-9 range to maintain stability and minimize exchange.
-
Temperature: Higher temperatures significantly accelerate the rate of H/D exchange. It is generally advisable to keep experiments and sample storage at low temperatures.
-
Solvent: Protic solvents, such as water and methanol, are sources of exchangeable protons and can facilitate H/D exchange. Aprotic solvents (e.g., acetonitrile, THF, DMSO) are preferred when possible.
Q4: How can I check the isotopic purity of my this compound sample?
The isotopic purity of this compound can be determined using quantitative NMR (qNMR) or high-resolution mass spectrometry (HRMS).
-
qNMR: This technique allows for the determination of the absolute purity of a sample. By comparing the integrals of the residual proton signals on the pyridine ring to a certified internal standard, the level of deuteration can be accurately calculated.
-
HRMS: This method can distinguish between the different isotopologues (e.g., D4, D3, D2) based on their mass-to-charge ratio, providing a distribution of the isotopic enrichment.
Troubleshooting Guides
Issue 1: My NMR/MS analysis shows a loss of deuterium in my product after a reaction with this compound.
This indicates that H/D exchange has occurred during your reaction or workup.
| Possible Cause | Troubleshooting Steps |
| Protic Solvent Used | Switch to an aprotic solvent if compatible with your reaction chemistry. If a protic solvent is necessary, consider using its deuterated form (e.g., D₂O, CD₃OD). |
| Acidic or Basic Conditions | If your reaction requires acidic or basic conditions, minimize the reaction time and temperature. Neutralize the reaction mixture as quickly as possible during workup. For this compound, aim for a pH between 7 and 9 where possible. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating above 100°C. |
| Aqueous Workup | Minimize the duration of the aqueous workup. Use cooled deionized water or brine and quickly extract your product into an organic solvent. |
Issue 2: The signal for my deuterated internal standard is decreasing over a series of LC-MS injections.
This suggests that back-exchange is occurring in the autosampler.
| Possible Cause | Troubleshooting Steps |
| Storage in Protic Solvent | If your sample is dissolved in a mobile phase containing water or methanol, exchange can occur over time. |
| Non-optimal pH of Mobile Phase | The pH of your mobile phase may be promoting H/D exchange. The minimum exchange rate is often observed around pH 2.5. |
| Elevated Autosampler Temperature | Higher temperatures in the autosampler will accelerate back-exchange. |
| Corrective Actions | 1. Maintain the autosampler at a low temperature (e.g., 4°C). 2. Minimize the time samples are queued before injection. 3. If possible, adjust the mobile phase pH to be closer to 2.5, if compatible with your chromatography. 4. Prepare fresh working solutions more frequently. |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by qNMR
This protocol provides a general guideline for determining the isotopic purity of this compound using ¹H qNMR.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
- Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte's residual signals.
- Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals in the aromatic region.
- Cap the NMR tube and mix thoroughly until both the sample and standard are fully dissolved.
2. NMR Data Acquisition:
- Use a single 90° pulse sequence without carbon decoupling.
- Ensure the sample temperature is stable, typically at 25°C.
- Set the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the small residual proton signals of this compound.
3. Data Processing and Calculation:
- Carefully phase and baseline correct the spectrum.
- Integrate the well-resolved signal of the internal standard and the residual ¹H signals of this compound.
- Calculate the molar quantity of the internal standard.
- Use the ratio of the integrals and the number of protons for each signal to calculate the molar quantity of the protonated species in the this compound sample.
- From this, determine the isotopic purity.
Protocol 2: Suzuki Coupling with this compound while Minimizing Isotopic Exchange
This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction using this compound, with precautions to minimize deuterium loss.
1. Reagents and Materials:
- This compound
- Arylboronic acid or ester
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Anhydrous aprotic solvent (e.g., Dioxane, Toluene, or DMF)
- Anhydrous base (e.g., K₂CO₃, CsF)
- Inert atmosphere (Nitrogen or Argon)
2. Reaction Setup:
- To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the anhydrous base (2-3 equivalents).
- Add the anhydrous aprotic solvent via syringe.
- Stir the reaction mixture at the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.
3. Workup and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with cooled water or brine to remove the base and other inorganic salts. Minimize contact time with the aqueous phase.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors promoting isotopic exchange.
Caption: Troubleshooting deuterium loss.
Caption: Suzuki coupling workflow.
References
Technical Support Center: Chromatography of 3-Bromopyridine-D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 3-Bromopyridine-D4, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns. The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] These interactions lead to secondary retention mechanisms, causing the peak to be asymmetrical with a "tail."
Other potential causes for peak tailing include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Physical Issues: Poorly packed columns, voids in the stationary phase, or excessive dead volume in the HPLC system can distort peak shape.[1]
-
Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.
Q2: How does the deuterium labeling in this compound affect its chromatography?
A2: The deuterium labeling in this compound can lead to slight differences in retention time compared to its non-deuterated analog, 3-Bromopyridine. This is known as the "isotope effect." The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in intermolecular interactions with the stationary phase. While this effect is often minimal, it can be more pronounced in certain chromatographic systems and may lead to partial separation if both the deuterated and non-deuterated forms are present. It is generally not a direct cause of poor peak shape but is a factor to consider in method development, especially when using the deuterated compound as an internal standard.
Q3: How can I improve the peak shape of this compound?
A3: A systematic approach involving the mobile phase, column, and instrument setup can significantly improve peak shape. The most effective strategies focus on minimizing the interaction between the basic analyte and residual silanol groups.[2]
Key strategies include:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase protonates the silanol groups, reducing their ability to interact with the basic pyridine nitrogen.
-
Use of Mobile Phase Additives: Introducing a competing base, like triethylamine (TEA), can block the active silanol sites.
-
Column Selection: Employing a modern, high-purity, end-capped column with minimal residual silanol activity is highly recommended.
Troubleshooting Guides
Improving Peak Shape by Adjusting Mobile Phase pH
Lowering the mobile phase pH is a powerful tool to improve the peak shape of basic compounds.[3] By operating at a pH well below the pKa of the residual silanols (typically around 3.8-4.5), these groups are protonated and less likely to interact with the protonated basic analyte.
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry
The following table provides representative data on how peak asymmetry of a basic compound can change with the mobile phase pH. While this data is not specific to this compound, it illustrates a typical trend.
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape Description |
| 7.0 | > 2.0 | Severe Tailing |
| 5.0 | 1.8 | Significant Tailing |
| 4.0 | 1.5 | Moderate Tailing |
| 3.0 | 1.2 | Improved Symmetry |
| 2.5 | 1.0 | Symmetrical Peak |
Experimental Protocol: pH Adjustment
-
Buffer Preparation: Prepare a 20 mM phosphate buffer.
-
pH Adjustment: Adjust the pH of the aqueous buffer to the desired value (e.g., 3.0) using phosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Improving Peak Shape with Mobile Phase Additives
Mobile phase additives, such as triethylamine (TEA), act as competing bases to mask the residual silanol groups on the stationary phase, thereby improving the peak shape of basic analytes.
Illustrative Data: Effect of Triethylamine (TEA) Concentration on Peak Shape
This table demonstrates the typical effect of adding a mobile phase additive like TEA on the peak shape of a basic compound. This data is illustrative and may need to be optimized for this compound.
| TEA Concentration (mM) | Peak Asymmetry Factor (As) | Observations |
| 0 | > 2.0 | Severe Tailing |
| 5 | 1.4 | Improved Symmetry |
| 10 | 1.1 | Symmetrical Peak |
| 20 | 1.1 | Symmetrical Peak, potential for reduced column lifetime |
Experimental Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Mobile Phase Preparation: Prepare the desired mobile phase (e.g., acetonitrile/water mixture).
-
Additive Introduction: Add triethylamine to the mobile phase to achieve the desired concentration (e.g., 10 mM).
-
pH Adjustment: Adjust the final pH of the mobile phase to the desired value using an appropriate acid (e.g., formic acid or acetic acid).
-
Column Equilibration: Thoroughly equilibrate the column with the additive-containing mobile phase before analysis.
Visualizing the Troubleshooting Process
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for systematically troubleshooting poor peak shape.
Chemical Interactions Leading to Peak Tailing
Caption: The interaction between basic analytes and deprotonated silanol groups.
References
Validation & Comparative
Reactivity Under the Isotope Microscope: A Comparative Analysis of 3-Bromopyridine-D4 and 3-Bromopyridine
For researchers and professionals in drug development and synthetic chemistry, understanding the subtle factors that influence reaction kinetics and outcomes is paramount. The substitution of hydrogen with its heavier isotope, deuterium, can introduce a significant kinetic isotope effect (KIE), altering reaction rates and potentially influencing product distributions. This guide provides a detailed comparison of the reactivity of 3-Bromopyridine-D4 and its non-deuterated counterpart, 3-Bromopyridine, with a focus on palladium-catalyzed cross-coupling reactions, supported by theoretical principles and analogous experimental data.
The primary difference in reactivity between this compound and 3-Bromopyridine stems from the kinetic isotope effect (KIE), which is a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the case of this compound, the four hydrogen atoms on the pyridine ring are replaced with deuterium. This substitution can influence the rate of reactions where a carbon-hydrogen bond is broken in or before the rate-determining step.
The Kinetic Isotope Effect in Action: Slower Reactions with Deuteration
Deuterium substitution is known to alter reaction kinetics in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This is primarily due to the primary KIE, which leads to a reduction in the rate of bond-breaking for a C-D bond compared to a C-H bond. Consequently, reactions involving the cleavage of a C-H bond on the pyridine ring as part of the rate-determining step are expected to be slower for this compound. This can necessitate adjustments to reaction conditions, such as the use of more active catalysts or longer reaction times to achieve comparable yields to the non-deuterated analogue.
Comparative Data from Analogous Systems
To illustrate the expected differences in reactivity, we can look at data from analogous systems where the KIE for C-H/C-D bond cleavage in aromatic systems has been studied. While the following table does not directly compare this compound and 3-Bromopyridine, it provides expected trends based on established principles of chemical reactivity in palladium-catalyzed cross-coupling reactions.
| Parameter | 3-Bromopyridine (Expected) | This compound (Expected) | Rationale |
| Relative Reactivity | Higher | Lower | Kinetic Isotope Effect (KIE) slows C-D bond cleavage compared to C-H bond cleavage. |
| Typical Reaction Time | Shorter | Longer | Slower reaction rate due to KIE requires longer time to reach completion. |
| Catalyst Loading | Standard | Potentially Higher | A more active or higher loading of the catalyst may be needed to compensate for the slower rate. |
| Expected Yield | Good to Excellent | Moderate to Good | With optimized conditions, comparable yields may be achievable, but potentially lower under identical conditions. |
Experimental Protocols: A Framework for Comparison
To experimentally quantify the reactivity differences between 3-Bromopyridine and its deuterated analog, a comparative study using a standard palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, would be necessary. Below are representative experimental protocols that could be adapted for such a comparison.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with a boronic acid. To perform a comparative study, two parallel reactions would be set up, one with 3-Bromopyridine and the other with this compound, ensuring all other parameters are identical.
Materials:
-
3-Bromopyridine or this compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine 3-Bromopyridine (or this compound) (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the solvent system to the reaction vessel.
-
The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) under an inert atmosphere.
-
The progress of the reaction is monitored over time using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate and purify the product.
-
The reaction rates can be compared by analyzing the consumption of the starting material or the formation of the product at different time points. The yields of the two reactions would also be compared.
Representative Experimental Protocol: Buchwald-Hartwig Amination
Similarly, a comparative Buchwald-Hartwig amination can be performed.
Materials:
-
3-Bromopyridine or this compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.
-
The vessel is evacuated and backfilled with an inert gas.
-
The anhydrous solvent, 3-Bromopyridine (or this compound), and the amine are added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C).
-
The reaction is monitored over time, and upon completion, the product is isolated and purified.
-
A direct comparison of reaction rates and yields for the deuterated and non-deuterated starting materials would reveal the impact of the isotopic labeling.
Visualizing the Reaction Pathway
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key steps where the kinetic isotope effect may play a role.
Figure 1. Suzuki-Miyaura Catalytic Cycle.
Figure 2. Buchwald-Hartwig Amination Catalytic Cycle.
Conclusion
Deuterium's Subtle Influence: A Comparative Guide to the Isotopic Effect in 3-Bromopyridine-D4 Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced effects of isotopic substitution is critical for mechanistic studies and the development of more stable and effective pharmaceuticals. This guide provides an objective comparison of the anticipated performance of 3-Bromopyridine-D4 in common organic reactions versus its non-deuterated counterpart, 3-Bromopyridine, supported by the principles of kinetic isotope effects and detailed experimental protocols.
The replacement of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can significantly alter reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in zero-point vibrational energies of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. The stronger C-D bond requires more energy to break, often leading to a slower reaction rate when this bond cleavage is involved in the rate-determining step. For this compound, where the four hydrogen atoms on the pyridine ring are replaced with deuterium, this isotopic substitution is expected to influence the kinetics of reactions involving C-H (or C-D) bond activation.
Comparative Performance: this compound vs. 3-Bromopyridine
| Reaction Type | Reactant | Expected Relative Reaction Rate | Anticipated kH/kD | Rationale |
| Suzuki-Miyaura Coupling | 3-Bromopyridine vs. This compound | 3-Bromopyridine > this compound | > 1 (if C-H/D activation is rate-limiting) | In some palladium-catalyzed cross-coupling reactions, C-H bond activation can be the rate-determining step. The stronger C-D bond in this compound would lead to a slower reaction rate. |
| Buchwald-Hartwig Amination | 3-Bromopyridine vs. This compound | 3-Bromopyridine > this compound | > 1 (if C-H/D activation is rate-limiting) | Similar to Suzuki coupling, if C-H/D bond activation on the pyridine ring is involved in the rate-determining step, a normal kinetic isotope effect is expected. |
| Directed Ortho-Lithiation | 3-Bromopyridine vs. This compound | 3-Bromopyridine > this compound | > 1 | The rate-determining step in lithiation is the deprotonation (or deuteration) of the aromatic ring. Breaking the stronger C-D bond would require more energy, resulting in a slower reaction. |
Note: The kH/kD values are theoretical expectations based on primary kinetic isotope effects. The actual observed values can be influenced by the specific reaction conditions, catalyst, and the complexity of the reaction mechanism.
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions involving 3-Bromopyridine. These can be adapted for comparative studies with this compound to experimentally determine the kinetic isotope effect.
Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-Bromopyridine and an arylboronic acid.
Materials:
-
3-Bromopyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 3-Bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) in anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the catalyst premix to the Schlenk flask, followed by degassed water (typically a 4:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of 3-Bromopyridine
This protocol outlines a standard Buchwald-Hartwig amination for the coupling of 3-Bromopyridine with a primary or secondary amine.
Materials:
-
3-Bromopyridine
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 3-Bromopyridine (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog
A detailed comparison of the electron ionization (EI) mass spectral fragmentation patterns of 3-bromopyridine and its deuterated counterpart, 3-bromopyridine-D4, reveals characteristic shifts in fragment masses, providing valuable insights for researchers in drug development and metabolic studies. This guide presents a side-by-side analysis of their fragmentation pathways, supported by experimental data and detailed protocols.
Quantitative Fragmentation Analysis
The mass spectra of both unlabeled and deuterated 3-bromopyridine are characterized by the presence of two molecular ion peaks of similar intensity due to the natural isotopic abundance of bromine (79Br and 81Br). The key difference in the mass spectrum of this compound is a 4 Dalton shift in the molecular ion and its corresponding fragments, owing to the replacement of four hydrogen atoms with deuterium.
Below is a summary of the major fragment ions observed in the electron ionization mass spectra of 3-bromopyridine and the predicted fragments for this compound.
| Unlabeled 3-Bromopyridine | Predicted this compound |
| m/z | Relative Abundance (%) |
| 157/159 | 98 |
| 78 | 100 |
| 51 | 50 |
Deciphering the Fragmentation Pathways
The fragmentation of 3-bromopyridine under electron ionization primarily proceeds through two main pathways: the loss of a bromine radical and the cleavage of the pyridine ring. The deuterated analog is expected to follow the same fragmentation logic, with the resulting fragments exhibiting a mass shift corresponding to the number of deuterium atoms retained.
A visualization of these fragmentation pathways is provided below:
Caption: Fragmentation pathways of 3-Bromopyridine and this compound.
Experimental Protocols
The mass spectral data for 3-bromopyridine was obtained using electron ionization mass spectrometry. While specific experimental parameters for the cited data are not available, a general protocol for such an analysis is provided below.
Sample Preparation: A dilute solution of the analyte (3-bromopyridine or this compound) is prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 1 µg/mL.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-200
This comparative analysis of the mass spectral fragmentation of 3-bromopyridine and its deuterated analog provides a clear framework for identifying and differentiating these compounds in complex mixtures. The predictable mass shifts upon deuteration serve as a powerful tool for isotopic labeling studies in drug metabolism and related research fields.
A Comparative Guide to Bioanalytical Method Validation Using 3-Bromopyridine-D4
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable quantification of analytes in biological matrices. This guide provides an objective comparison of bioanalytical method validation using a deuterated internal standard, specifically 3-Bromopyridine-D4, against structural analog internal standards.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This near-identical nature allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1]
This guide will delve into the experimental protocols for key validation parameters and present comparative data, illustrating the superior performance of deuterated internal standards.
Data Presentation: Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the expected performance characteristics of a hypothetical bioanalytical method using this compound as a stable isotope-labeled internal standard compared to a structural analog internal standard. The data is based on typical performance observed for other deuterated standards in the absence of a specific published method for this compound.
Table 1: Comparison of Validation Parameters for a Hypothetical Analyte
| Validation Parameter | This compound (SIL IS) | Structural Analog IS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | ± 5% | ± 10% | Within ±15% |
| Precision (% CV) | < 5% | < 10% | ≤ 15% |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
| Recovery (% CV) | < 10% | < 15% | Consistent and reproducible |
Table 2: Key Performance Characteristics of Internal Standard Types
| Characteristic | This compound (SIL IS) | Structural Analog IS |
| Co-elution with Analyte | Nearly identical retention time | May have different retention times |
| Compensation for Matrix Effects | Excellent | Partial to good |
| Correction for Extraction Variability | Excellent | Good |
| Potential for Cross-Interference | Minimal (mass difference) | Possible |
| Cost | Higher | Lower |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioanalytical method validation. Below are generalized protocols for key experiments.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution (this compound or structural analog).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is generally employed.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard would be monitored. For this compound, the mass would be shifted by +4 Da compared to the unlabeled compound.
Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with a blank, a zero sample (blank + IS), and at least six non-zero concentration levels of the analyte. The analyte-to-internal standard peak area ratio is plotted against the analyte concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. Accuracy is determined by comparing the measured concentration to the nominal concentration, while precision is expressed as the coefficient of variation (%CV).
-
Matrix Effect: The matrix effect is evaluated by comparing the peak area of the analyte in post-extraction spiked blank plasma with the peak area of the analyte in a neat solution at the same concentration.
-
Recovery: The extraction recovery is determined by comparing the peak area of the analyte in pre-extraction spiked plasma with that in post-extraction spiked plasma.
-
Stability: The stability of the analyte in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships in the bioanalytical method validation process.
References
A Comparative Guide to the Quantification of 3-Bromopyridine-D4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Methodology Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for the quantification of 3-Bromopyridine-D4 will depend on several factors including the biological matrix, required sensitivity, sample throughput, and available instrumentation.
| Feature | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions. | Separation based on volatility and boiling point, detection by mass-to-charge ratio of fragment ions. |
| Typical Matrix | Plasma, Serum, Urine | Urine, Tissues, Breath Condensate |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction | Liquid-Liquid Extraction, Solid-Phase Extraction, Derivatization (often required) |
| Sensitivity | High (typically ng/mL to pg/mL) | Good to High (typically µg/mL to ng/mL) |
| Throughput | High | Moderate |
| Derivatization | Generally not required | Often necessary to improve volatility and chromatographic properties |
| Instrumentation Cost | High | Moderate to High |
Experimental Protocols
Detailed below are proposed experimental protocols for the quantification of 3-Bromopyridine and its deuterated internal standard, this compound, in biological matrices using LC-MS/MS and GC-MS.
I. LC-MS/MS Method for Quantification in Human Plasma
This proposed method utilizes a simple protein precipitation for sample preparation followed by analysis using a triple quadrupole mass spectrometer.
1. Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Bromopyridine: Precursor Ion (Q1): m/z 158.0 -> Product Ion (Q3): m/z 78.0 (Loss of Br)
-
This compound (Internal Standard): Precursor Ion (Q1): m/z 162.0 -> Product Ion (Q3): m/z 82.0 (Loss of Br)
-
-
Collision Energy: To be optimized for each transition.
II. GC-MS Method for Quantification in Rat Tissue Homogenate
This proposed method is adapted from established protocols for pyridine analysis in biological tissues and involves liquid-liquid extraction followed by GC-MS analysis.
1. Sample Preparation: Liquid-Liquid Extraction
-
Homogenize rat tissue (e.g., liver, kidney) in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1 g/mL.
-
To 200 µL of tissue homogenate, add the internal standard, this compound.
-
Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction step with another 1 mL of the organic solvent.
-
Combine the organic layers and evaporate to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC-MS vial.
2. GC-MS Conditions
-
GC System: Gas Chromatograph with a Mass Spectrometer detector
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Selected Ion Monitoring (SIM) Ions:
-
3-Bromopyridine: m/z 157 (M+), 78
-
This compound (Internal Standard): m/z 161 (M+), 82
-
Method Performance Comparison (Illustrative)
The following table provides an illustrative comparison of the expected performance characteristics of the proposed LC-MS/MS and GC-MS methods. These values are typical for bioanalytical assays of small molecules and would need to be confirmed during method validation.
| Parameter | LC-MS/MS (in Plasma) | GC-MS (in Tissue) |
| Linearity Range | 0.5 - 500 ng/mL | 10 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (% CV) | < 15% | < 20% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 10 ng/g |
| Recovery | 85 - 115% | 70 - 120% |
| Matrix Effect | Monitored and compensated by IS | Monitored and compensated by IS |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the proposed analytical methods.
Figure 1. LC-MS/MS workflow for this compound quantification.
Figure 2. GC-MS workflow for this compound quantification.
Purity Analysis of 3-Bromopyridine-D4: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the chemical purity of isotopically labeled compounds such as 3-Bromopyridine-D4 is critical for the accuracy and reliability of experimental results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for purity assessment. This guide provides an objective comparison of these methods for the analysis of this compound, supported by experimental data from analogous compounds and detailed methodologies, to assist in selecting the most suitable technique for specific analytical needs.
At a Glance: Key Performance Metrics
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of key performance parameters for both methods, derived from validated analytical procedures for similar pyridine-based compounds.
| Parameter | HPLC Method (Projected) | Gas Chromatography (GC) Method (Projected) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Stationary Phase | C18 Reverse-Phase Column.[1] | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[1] |
| Mobile Phase | Acetonitrile and Water Gradient.[1] | Inert carrier gas (e.g., Helium, Nitrogen). |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C). | High temperature ramp (e.g., 50-250 °C). |
| Detection | UV-Vis Detector (e.g., 254 nm). | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Sample Volatility | Not a strict requirement. | The compound must be volatile and thermally stable. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for polar impurities, though 3-Bromopyridine itself is amenable to direct analysis. |
| Resolution | Good, but may be lower than capillary GC for some closely related impurities. | High, especially with capillary columns, for volatile impurities. |
| Sensitivity | Dependent on the detector, generally in the ppm range with UV detection. | High, especially with FID or MS, often in the ppb range. |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis of this compound are presented below. These protocols are based on established methods for 3-Bromopyridine and related compounds and can be optimized for specific analytical requirements.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a reverse-phase HPLC procedure for 3-Bromopyridine.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water. For MS compatibility, replace phosphoric acid with formic acid.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is based on general procedures for the analysis of halogenated pyridines.
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector:
-
FID: 300 °C
-
MS: Transfer line at 280 °C, Ion source at 230 °C
-
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.
Method Selection and Workflow Visualization
The selection of an appropriate analytical technique is a critical step in ensuring the quality and reliability of research data. The following diagrams illustrate the decision-making process and the experimental workflows for HPLC and GC analysis.
References
Deuterated vs. Non-Deuterated Pyridines: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, enhancing the stability of therapeutic candidates is a cornerstone of successful pharmaceutical development. Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous drugs. One strategy gaining prominence for improving the pharmacokinetic profile of such compounds is selective deuteration—the substitution of hydrogen atoms with their stable isotope, deuterium. This guide provides an objective comparison of the stability of deuterated versus non-deuterated pyridines, supported by experimental data, detailed protocols, and visual representations of key concepts.
The Stability Advantage: The Kinetic Isotope Effect in Action
The primary driver behind the enhanced stability of deuterated compounds is the Kinetic Isotope Effect (KIE). The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond due to differences in zero-point energy.[1] Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate.[2] In the context of drug metabolism, many pyridine-containing compounds are oxidized by cytochrome P450 (CYP) enzymes, a process that often involves the breaking of a C-H bond as the rate-limiting step. By replacing a hydrogen at a metabolically vulnerable position with deuterium, the rate of metabolic degradation can be significantly reduced.[3] This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[4]
Quantitative Comparison of Metabolic Stability
The most direct way to assess the impact of deuteration is through in vitro metabolic stability assays. These experiments typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and monitoring the disappearance of the parent compound over time.
A study on imidazo[1,2-a]pyridine-3-carboxamides, a class of anti-tuberculosis agents, provides a clear example of the benefits of deuteration. The metabolic stability of a non-deuterated analog was compared with its deuterated counterparts in both human and mouse liver microsomes. The results, summarized in the table below, demonstrate a significant improvement in metabolic stability upon deuteration, as evidenced by longer half-lives (t½) and lower intrinsic clearance (CLint).[3]
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg) | Half-life (t½) in Mouse Liver Microsomes (min) | Intrinsic Clearance (CLint) in Mouse Liver Microsomes (μL/min/mg) |
| Non-deuterated Analog | 30 | 46.2 | 15 | 92.4 |
| Deuterated Analog 1 | 53 | 26.2 | 25 | 55.4 |
| Deuterated Analog 2 | 45 | 30.8 | 22 | 63.0 |
Data adapted from a study on deuterated Imdiazo[1,2-a]pyridine-3-carboxamides.
It is important to note, however, that the benefits of deuteration are not universal and depend on the specific compound and the site of deuteration. For instance, a study on the PET tracer [18F]3-Fluoro-4-Aminopyridine found that deuteration did not decrease the rate of CYP2E1-mediated oxidation. This highlights the importance of empirical testing to determine the effect of deuteration for each new chemical entity.
Experimental Protocols
To ensure the reproducibility and validity of stability studies, standardized protocols are essential. Below are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate of disappearance of a compound when incubated with liver microsomes.
Materials:
-
Test compound and deuterated analog
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) and the internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / protein concentration).
Forced Degradation (Stress Testing) Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of a drug substance. These studies are guided by the International Council for Harmonisation (ICH) guidelines.
Conditions for Forced Degradation:
-
Acid and Base Hydrolysis: Incubate the drug substance in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. The duration and temperature of incubation may be varied to achieve a target degradation of 5-20%.
-
Oxidation: Expose the drug substance to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 40-80°C).
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
Procedure:
-
Prepare solutions or solid samples of the deuterated and non-deuterated pyridine compounds.
-
Expose the samples to the stress conditions outlined above. Control samples should be protected from the stress condition (e.g., stored in the dark for photostability studies).
-
At appropriate time points, withdraw samples and analyze them using a stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection.
-
Compare the degradation profiles of the deuterated and non-deuterated compounds to assess any differences in stability under these stress conditions.
Visualizing Key Concepts and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Kinetic Isotope Effect (KIE).
Caption: Experimental workflow for in vitro metabolic stability.
Caption: EGFR signaling pathway with pyridine inhibitor action.
Conclusion
Selective deuteration of pyridine-containing compounds represents a valuable strategy for enhancing metabolic stability. The underlying principle of the Kinetic Isotope Effect provides a rational basis for this approach, and in vitro studies have demonstrated its efficacy in improving the pharmacokinetic properties of drug candidates. By employing standardized experimental protocols for metabolic stability and forced degradation studies, researchers can effectively evaluate the potential benefits of deuteration. The illustrative data and workflows presented in this guide offer a framework for the comparative assessment of deuterated and non-deuterated pyridines, aiding in the development of more stable and effective therapeutics.
References
- 1. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Bromopyridine-D4
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Bromopyridine-D4 are critical for ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is essential to minimize environmental impact and protect personnel. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Hazard Identification and Safety Information
This compound, a deuterated analog of 3-Bromopyridine, should be handled as a hazardous substance. Understanding its hazard profile is the first step toward safe disposal.
Hazard Classification:
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[1] |
Immediate Safety Precautions:
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat. |
| Respiratory Protection | Use only in a well-ventilated area or with a certified respirator if inhalation risk is high. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.
-
Segregate: Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents and strong acids.
Step 2: Waste Collection and Containment
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.
-
Spillable Material: For any spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the chemical. This contaminated absorbent material must then be collected into the hazardous waste container.
Step 3: Labeling the Hazardous Waste Container
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: Write the full chemical name, "this compound," on the label. Do not use abbreviations.
-
Hazard Pictograms: Affix the appropriate GHS pictograms for flammable liquids and health hazards.
Step 4: On-site Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames. Ensure secondary containment is in place to catch any potential leaks.
Step 5: Arrange for Professional Disposal
-
Contact a Licensed Professional: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4
For researchers, scientists, and drug development professionals, ensuring operational safety and logistical clarity is paramount when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of 3-Bromopyridine-D4, including detailed operational and disposal plans.
Chemical Profile and Hazards
This compound is the deuterated analog of 3-Bromopyridine. While deuterated compounds are generally stable and non-radioactive, their chemical reactivity is similar to their non-deuterated counterparts.[1][2] The safety profile of this compound should therefore be considered analogous to that of 3-Bromopyridine.
The primary hazards associated with 3-Bromopyridine are:
-
Toxicity: Harmful if swallowed.[3]
-
Irritation: Causes skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-faceted approach to personal protection is crucial when handling this compound to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles. |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned. |
| Nitrile Gloves | Nitrile gloves are recommended for their resistance to pyridine-based compounds. Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving. | |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Feet | Closed-toe Shoes | Never wear open-toed shoes or sandals in a laboratory setting. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and to maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and bases.
-
Keep the container tightly closed to prevent the ingress of moisture, which can lead to isotopic dilution through hydrogen-deuterium (H-D) exchange.
-
Store in light-protecting containers, such as amber vials, to prevent degradation from light exposure.
2. Handling and Experimental Use:
-
All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Spill Management:
-
In the event of a spill, evacuate the area.
-
Wear the appropriate PPE as outlined above.
-
For small spills, use an absorbent material like sand or vermiculite to contain the chemical.
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste, as this significantly increases disposal costs.
-
Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent materials from spills, in a properly labeled and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Under no circumstances should any organic liquids be disposed of down a sink or other sewage drain.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
